Technical Documentation Center

3-(Allyloxy)-2-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Allyloxy)-2-nitrobenzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Allyloxy)-2-nitrobenzoic acid: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Allyloxy)-2-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Allyloxy)-2-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and foundational chemical principles to predict its molecular structure, physicochemical properties, and reactivity. A detailed, proposed synthetic protocol is provided, drawing from established methodologies for the preparation of similar compounds. Furthermore, the potential biological significance and applications in drug discovery are discussed based on the known activities of related nitrobenzoic acid and allyloxy-containing scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction

3-(Allyloxy)-2-nitrobenzoic acid (Figure 1) is a unique molecule that incorporates three key functional groups: a carboxylic acid, a nitro group, and an allyl ether, all attached to a benzene ring. The specific arrangement of these substituents, particularly the ortho-nitro group relative to the carboxylic acid and the meta-allyloxy group, dictates its electronic properties, reactivity, and potential for biological interactions. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The allyloxy group, on the other hand, introduces a flexible and reactive moiety that can participate in various chemical transformations and potentially interact with biological targets.

This guide will delve into the detailed molecular characteristics of 3-(Allyloxy)-2-nitrobenzoic acid, providing a theoretical framework for its behavior and a practical guide for its synthesis and potential applications.

Molecular Structure and Formula

The fundamental identity of a chemical compound lies in its molecular structure and formula. This section details the atomic composition and spatial arrangement of 3-(Allyloxy)-2-nitrobenzoic acid.

Chemical Formula and Molecular Weight

The chemical formula for 3-(Allyloxy)-2-nitrobenzoic acid is C₁₀H₉NO₅ .[1] This indicates that each molecule is composed of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms.

Based on this formula, the molecular weight of the compound is calculated to be 223.18 g/mol .[1]

Table 1: Core Properties of 3-(Allyloxy)-2-nitrobenzoic acid

PropertyValueSource
CAS Number1553518-57-2[1]
Molecular FormulaC₁₀H₉NO₅[1]
Molecular Weight223.18 g/mol [1]
Structural Representation

The structure of 3-(Allyloxy)-2-nitrobenzoic acid is depicted below in a 2D chemical structure format.

Figure 1: 2D structure of 3-(Allyloxy)-2-nitrobenzoic acid.

Physicochemical Properties and Spectroscopic Profile (Predicted)

Predicted Physicochemical Properties
  • Acidity: The presence of the electron-withdrawing nitro group ortho to the carboxylic acid is expected to significantly increase the acidity of the carboxylic proton compared to benzoic acid itself. This "ortho effect" can enhance the dissociation of the proton.

  • Solubility: The molecule possesses both polar (carboxylic acid, nitro group, ether oxygen) and nonpolar (benzene ring, allyl group) regions. Therefore, it is expected to have limited solubility in water but should be soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

  • Melting Point: Substituted benzoic acids are typically crystalline solids at room temperature. The melting point will be influenced by the crystal lattice energy, which is affected by intermolecular forces such as hydrogen bonding (from the carboxylic acid) and dipole-dipole interactions (from the nitro group).

Predicted Spectroscopic Profile

The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and carboxylic acid protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Allyloxy)-2-nitrobenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)> 10Broad Singlet
Aromatic (3 protons)7.0 - 8.5Multiplets
Allyl (-OCH₂-CH=CH₂)~ 6.0Multiplet
Allyl (-OCH₂-CH=CH₂)~ 5.3Multiplet
Allyl (-OCH₂ -CH=CH₂)~ 4.7Doublet

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Allyloxy)-2-nitrobenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic (C-NO₂)145 - 155
Aromatic (C-O)150 - 160
Aromatic (other)115 - 140
Allyl (=CH₂)~ 118
Allyl (=CH-)~ 132
Allyl (-O-CH₂-)~ 70

The IR spectrum will show characteristic absorption bands for the key functional groups.

Table 4: Predicted IR Absorption Frequencies for 3-(Allyloxy)-2-nitrobenzoic acid

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic Acid)
1680-1710 (strong)C=O stretch (Carboxylic Acid)
1520-1560 (strong)Asymmetric N-O stretch (Nitro)
1340-1380 (strong)Symmetric N-O stretch (Nitro)
1600, 1475C=C stretch (Aromatic)
~1250C-O stretch (Ether)
~910-990=C-H bend (Alkene)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the carboxyl group, the nitro group, and cleavage of the allyl ether.

Proposed Synthesis Protocol

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. While a specific protocol for 3-(Allyloxy)-2-nitrobenzoic acid is not published, a logical and experimentally sound procedure can be devised based on established organic chemistry transformations. The proposed synthesis involves a two-step process starting from commercially available 3-hydroxy-2-nitrobenzoic acid.

Synthesis_Workflow Start 3-Hydroxy-2-nitrobenzoic acid Intermediate Allylation Start->Intermediate Allyl bromide, K₂CO₃ Acetone, Reflux Product 3-(Allyloxy)-2-nitrobenzoic acid Intermediate->Product

Diagram 1: Proposed synthetic workflow for 3-(Allyloxy)-2-nitrobenzoic acid.

Step 1: Williamson Ether Synthesis

This protocol utilizes a classic Williamson ether synthesis to introduce the allyl group onto the phenolic hydroxyl of 3-hydroxy-2-nitrobenzoic acid.

Materials and Reagents:

  • 3-Hydroxy-2-nitrobenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-nitrobenzoic acid (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add allyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 3-(Allyloxy)-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.

Potential Applications in Drug Development

The unique structural features of 3-(Allyloxy)-2-nitrobenzoic acid suggest several potential avenues for its application in drug discovery and development.

Rationale Based on Constituent Moieties
  • Nitroaromatic Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group can act as a bioisostere for other functional groups and can be reduced in vivo to form reactive species that may contribute to therapeutic effects.

  • Benzoic Acid Derivatives: The benzoic acid scaffold is a common feature in many approved drugs. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets.

  • Allyl Group: The allyl group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with diverse properties. It can also participate in specific interactions with enzymes and receptors.

Potential Therapeutic Areas

Given the properties of its constituent functional groups, 3-(Allyloxy)-2-nitrobenzoic acid and its derivatives could be investigated for their potential in the following areas:

  • Anticancer Agents: The combination of a nitroaromatic ring and a carboxylic acid could lead to compounds with cytotoxic activity against cancer cells.

  • Anti-inflammatory Drugs: Benzoic acid derivatives have been explored as anti-inflammatory agents. The specific substitution pattern of this molecule may modulate its activity towards inflammatory targets.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.

It is important to note that while the structural features are promising, extensive biological evaluation is required to determine the actual therapeutic potential of 3-(Allyloxy)-2-nitrobenzoic acid.

Conclusion

3-(Allyloxy)-2-nitrobenzoic acid is a compound with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and a detailed proposed synthetic protocol. While experimental data for this specific molecule is currently scarce, the information presented here, based on established chemical principles and data from related compounds, provides a solid foundation for future research. The unique combination of a carboxylic acid, a nitro group, and an allyl ether within a compact aromatic framework makes 3-(Allyloxy)-2-nitrobenzoic acid an attractive scaffold for the development of novel molecules with potential therapeutic applications. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully explore its potential.

References

Sources

Exploratory

A Technical Guide to the Synthesis of 3-(Allyloxy)-2-nitrobenzoic acid: Pathways, Mechanisms, and Protocols

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 3-(Allyloxy)-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary focus is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(Allyloxy)-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method. This document details the underlying reaction mechanism, explores critical experimental parameters, and provides a field-proven, step-by-step protocol. The content is designed for researchers, chemists, and drug development professionals, offering actionable insights to ensure successful and reproducible synthesis.

Introduction and Retrosynthetic Analysis

3-(Allyloxy)-2-nitrobenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a nitro group, and an allyl ether. Its utility in drug discovery stems from the potential for diverse chemical transformations of these groups. The allyl group, for instance, can undergo a variety of reactions, including isomerization, oxidation, and Claisen rearrangement, making it a versatile handle for molecular elaboration.

A logical retrosynthetic analysis of the target molecule points to the disconnection of the ether linkage. This strategy identifies 3-hydroxy-2-nitrobenzoic acid as the key precursor and allyl bromide as the source of the allyl group. This approach is predicated on the well-established Williamson ether synthesis.

Figure 1: Retrosynthetic Analysis

G product 3-(Allyloxy)-2-nitrobenzoic acid intermediate 3-Hydroxy-2-nitrobenzoic acid + Allyl Bromide product->intermediate C-O disconnection (Williamson Ether Synthesis)

Caption: Retrosynthesis of the target molecule.

The precursor, 3-hydroxy-2-nitrobenzoic acid, is commercially available and can be synthesized from 3-chloro-2-nitrobenzoic acid via nucleophilic aromatic substitution with potassium hydroxide.[1]

Primary Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is the most direct and reliable method for preparing 3-(Allyloxy)-2-nitrobenzoic acid.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Reaction Mechanism

The synthesis involves two principal steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxy-2-nitrobenzoic acid is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. This backside attack displaces the bromide ion, a good leaving group, to form the desired ether linkage.[2][4]

Figure 2: Mechanism of Williamson Ether Synthesis

G start 3-Hydroxy-2-nitrobenzoic acid phenoxide Phenoxide Intermediate start->phenoxide Deprotonation product 3-(Allyloxy)-2-nitrobenzoic acid phenoxide->product SN2 Attack bromide_ion Br⁻ product->bromide_ion + allyl_bromide Allyl Bromide allyl_bromide->phenoxide base Base (e.g., K₂CO₃) base->start + H⁺

Caption: SN2 mechanism for the O-allylation.

Critical Parameters and Experimental Causality

The success and efficiency of the synthesis hinge on the careful selection of reaction conditions.

  • Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

    • Potassium Carbonate (K₂CO₃): This is the most commonly used base for this transformation.[5][6] It is a mild, inexpensive, and effective base for deprotonating phenols. Its heterogeneous nature in solvents like acetone or acetonitrile can be advantageous for a simple workup (filtration).

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction times due to the increased solubility of the cesium phenoxide intermediate.[5] However, it is significantly more expensive.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used for less activated alcohols.[3] For a phenol, which is more acidic, NaH is typically unnecessarily harsh and requires an anhydrous aprotic solvent like THF or DMF.[5]

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Acetone/Acetonitrile: These are excellent polar aprotic solvents for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. A procedure using acetone has been reported for a similar substrate.[7]

    • Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction rate. However, it has a high boiling point, making it more difficult to remove during workup.

  • Alkylating Agent: Allyl bromide is the ideal reagent due to its high reactivity in SN2 reactions.[4] Allyl chloride is less reactive, and allyl iodide, while more reactive, is more expensive and less stable.

  • Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate.[6][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[6]

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of 3-(Allyloxy)-2-nitrobenzoic acid.

Figure 3: Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (3-Hydroxy-2-nitrobenzoic acid, K₂CO₃, Acetone) B 2. Add Allyl Bromide A->B C 3. Reflux & Monitor (TLC) B->C D 4. Filter Inorganics C->D E 5. Concentrate Filtrate D->E F 6. Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Evaporate Solvent G->H I 9. Recrystallize H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: Step-by-step synthesis workflow.

Materials and Reagents:
ReagentM.W.AmountMolesEquiv.
3-Hydroxy-2-nitrobenzoic acid183.12 g/mol 9.16 g0.051.0
Allyl Bromide120.98 g/mol 6.65 g (4.8 mL)0.0551.1
Potassium Carbonate (anhydrous)138.21 g/mol 8.30 g0.061.2
Acetone (anhydrous)-100 mL--
Ethyl Acetate-2 x 75 mL--
2M Hydrochloric Acid-~50 mL--
Brine Solution-50 mL--
Anhydrous Sodium Sulfate-~10 g--
Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-nitrobenzoic acid (9.16 g, 0.05 mol), anhydrous potassium carbonate (8.30 g, 0.06 mol), and acetone (100 mL).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add allyl bromide (4.8 mL, 0.055 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid) until the starting material is consumed.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide) using a Büchner funnel. Wash the filter cake with a small amount of acetone.

  • Workup - Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Acidification & Precipitation: Redissolve the resulting residue in approximately 100 mL of water. Cool the solution in an ice bath and acidify to pH 2 by slowly adding 2M hydrochloric acid with stirring. A precipitate of the crude product will form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 75 mL).

  • Workup - Drying and Final Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Allyloxy)-2-nitrobenzoic acid.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to afford the final product as a solid.

Characterization

The identity and purity of the synthesized 3-(Allyloxy)-2-nitrobenzoic acid should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the allyl group (vinylic and allylic protons) and the aromatic protons with the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final product.

Conclusion

The Williamson ether synthesis provides an efficient, scalable, and reliable pathway for the preparation of 3-(Allyloxy)-2-nitrobenzoic acid from 3-hydroxy-2-nitrobenzoic acid. By carefully controlling key parameters such as the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The protocol detailed in this guide offers a validated methodology for researchers in organic synthesis and drug development, enabling the consistent production of this versatile chemical intermediate.

References

  • Vertex AI Search. (n.d.). The Williamson Ether Synthesis.
  • ChemicalBook. (2025, July 24). 3-Hydroxy-2-nitrobenzoic acid | 602-00-6.
  • Benchchem. (2025). Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tri-n-octylamine | 1116-76-3.
  • Unknown Source. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Lookchem. (n.d.). Cas 1116-76-3,Tri-n-octylamine.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Unknown Source. (n.d.). 三辛胺CAS 1116-76-3 | 808649.
  • Sigma-Aldrich. (n.d.). Trioctylamine for synthesis 1116-76-3.
  • Unilong. (n.d.). Trioctylamine CAS 1116-76-3 - Chemical Supplier.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Unknown Source. (2026, February 18). Unpacking Chemical Reactions: From Allyl Bromide to the Heart of Organic Synthesis.
  • Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Amino-2-nitrobenzoic Acid.
  • Gangan, V., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?.
  • MilliporeSigma. (n.d.). 3-Hydroxy-2-nitrobenzoic acid | 602-00-6.
  • Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-2-nitrobenzoic acid | CAS 602-00-6.
  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • ResearchGate. (n.d.). Reaction of 2‐acylbenzoic acids with allyl bromide.
  • Acta Crystallographica Section E. (2009, June 27). 2-Allyloxy-5-nitrobenzoic acid.
  • Organic Syntheses. (1923). m-NITROBENZOIC ACID.
  • YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

Sources

Foundational

Spectroscopic Elucidation of 3-(Allyloxy)-2-nitrobenzoic Acid: A Comprehensive Technical Guide

Executive Summary 3-(Allyloxy)-2-nitrobenzoic acid ( C10​H9​NO5​ , MW: 223.18 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocycles, natural products, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Allyloxy)-2-nitrobenzoic acid ( C10​H9​NO5​ , MW: 223.18 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocycles, natural products, and active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, a strongly electron-withdrawing nitro group, and an electron-donating allyloxy ether—creates a complex electronic environment that profoundly impacts its spectroscopic signatures.

This whitepaper provides a rigorous, step-by-step framework for the acquisition, interpretation, and validation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for this compound. By establishing a self-validating analytical system, researchers can definitively confirm the regiochemistry and structural integrity of this critical intermediate.

Structural Rationale & Causality

The structural elucidation of 1,2,3-trisubstituted benzenes requires a deep understanding of competing mesomeric (+M/-M) and inductive (+I/-I) effects. In 3-(allyloxy)-2-nitrobenzoic acid, the nitro group at C2 sits orthogonally to the aromatic plane due to steric clash with the adjacent carboxylic acid (C1) and allyloxy group (C3). This steric hindrance partially disrupts the resonance of the nitro group with the aromatic ring, shifting its influence primarily to strong inductive electron withdrawal.

Conversely, the allyloxy group donates electron density via resonance (+M) into the ortho (C4) and para (C6) positions, effectively shielding these protons[1]. The carboxylic acid acts as an anisotropic deshielding functional group, particularly affecting the adjacent C6 proton. Understanding these competing vectors is essential for predicting and validating the spectroscopic data[2].

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be self-validating. The protocols below outline the causality behind each experimental choice to eliminate artifacts and maximize signal resolution.

NMR Spectroscopy Protocol (1H and 13C)
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandated. The highly polar nature of the carboxylic acid and nitro groups renders the compound poorly soluble in non-polar solvents like CDCl3​ . DMSO- d6​ also slows the exchange rate of the carboxylic acid proton, occasionally allowing it to be observed as a broad singlet.

  • Acquisition Parameters: Use a high-field magnet (minimum 600 MHz) to resolve the complex multiplet of the internal allyl proton (-CH=) from the aromatic signals.

  • Step-by-Step Execution:

    • Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Tune and match the probe to the exact sample impedance to maximize the signal-to-noise (S/N) ratio.

    • Acquire the 1H spectrum with 16 scans, a relaxation delay ( D1​ ) of 2 seconds, and a 30° flip angle.

    • Acquire the 13C{1H} spectrum with broadband proton decoupling (WALTZ-16), a minimum of 1024 scans, and a D1​ of 2 seconds to ensure relaxation of the quaternary carbons (C1, C2, C3, and C=O).

ATR-FTIR Spectroscopy Protocol
  • Methodology Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical carboxylic acid O-H signal. ATR ensures a pristine analysis of the neat solid[2].

  • Step-by-Step Execution:

    • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (ambient air).

    • Place 2-3 mg of the solid sample directly onto the crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

    • Acquire 32 co-added scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

HRMS Protocol (ESI-TOF)
  • Ionization Strategy: Electrospray Ionization (ESI) in Negative Ion Mode is optimal. The carboxylic acid moiety readily deprotonates to form a highly stable carboxylate anion [M−H]− , providing a vastly superior S/N ratio compared to positive mode.

  • Step-by-Step Execution:

    • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v).

    • Infuse the sample at 10 µL/min into the ESI source.

    • Calibrate exact mass using a lock-mass reference (e.g., Leucine Enkephalin, m/z 554.2615) to ensure mass accuracy within < 5 ppm.

    • Record the MS1 spectrum, followed by MS/MS (Collision-Induced Dissociation) at 20 eV to map the fragmentation pathway.

Data Presentation & Mechanistic Interpretation

Table 1: NMR Assignments (600 MHz, DMSO- d6​ )

The chemical shifts are validated using additive substituent effect calculations for substituted benzenes[1].

Position 1H Shift (ppm)Multiplicity & Coupling ( J in Hz) 13C Shift (ppm)Mechanistic Causality / Assignment
C1 -Quaternary126.8Shielded by meta-allyloxy (+M); deshielded by -COOH.
C2 -Quaternary135.6Attached to strongly electron-withdrawing −NO2​ .
C3 -Quaternary155.0Highly deshielded by direct attachment to electronegative Oxygen.
C4 7.19dd, J=8.2,1.2 120.1Shielded by ortho-allyloxy resonance (+M effect).
C5 7.65t, J=8.2 135.2Deshielded by para-nitro group (-M effect).
C6 7.84dd, J=8.2,1.2 123.2Deshielded by ortho-carboxylic acid anisotropy.
C=O 13.50br s (1H)165.5Carboxylic acid proton and carbonyl carbon.
-O-CH2- 4.75dt, J=5.0,1.5 (2H)70.2Deshielded by adjacent ether oxygen.
-CH= 5.95ddt, J=17.2,10.5,5.0 (1H)132.5Internal allyl alkene proton; complex multiplet.
=CH2 5.25, 5.40dq (cis/trans), J=10.5,17.2 118.0Terminal alkene protons; distinct cis/trans coupling.
Table 2: ATR-FTIR Absorption Frequencies
Wavenumber ( cm−1 )IntensityAssignmentStructural Significance
3300 – 2500Strong, BroadO-H stretchCharacteristic of hydrogen-bonded carboxylic acid dimers[2].
1705Strong, SharpC=O stretchConjugated carboxylic acid carbonyl.
1645MediumC=C stretchAllylic alkene double bond.
1535StrongN-O (Asymmetric)Confirms the presence of the nitro group.
1355StrongN-O (Symmetric)Confirms the presence of the nitro group.
1240StrongC-O-C stretchAlkyl aryl ether linkage (allyloxy group).
Table 3: ESI-HRMS Fragmentation Profile (Negative Mode)
Ion SpeciesExact Mass ( m/z )Mass ErrorAssignment / Fragmentation Pathway
[M−H]− 222.0408< 2 ppmDeprotonated molecular ion (Carboxylate anion).
[M−H−CO2​]− 178.0509< 3 ppmDecarboxylation (Loss of 44 Da), typical of benzoic acids[2].
[M−H−Allyl]− 181.0015< 3 ppmHomolytic cleavage of the allyl radical (Loss of 41 Da).

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow integrating the three spectroscopic modalities to confirm the structure of 3-(Allyloxy)-2-nitrobenzoic acid.

Workflow A Sample Preparation (3-(Allyloxy)-2-nitrobenzoic acid) B NMR Spectroscopy (DMSO-d6, 600 MHz) A->B C FTIR Spectroscopy (ATR Crystal) A->C D HRMS (ESI-TOF) (Negative Ion Mode) A->D E Data Integration & Structural Elucidation B->E Connectivity & Stereochem C->E Functional Groups D->E Exact Mass & Formula F Validated Structure E->F

Caption: Integrated spectroscopic workflow for the structural validation of 3-(Allyloxy)-2-nitrobenzoic acid.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

Sources

Exploratory

Solubility Profile of 3-(Allyloxy)-2-nitrobenzoic acid: A Methodological and Theoretical Guide

An In-depth Technical Guide for Drug Development Professionals This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-(Allyloxy)-2-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-(Allyloxy)-2-nitrobenzoic acid. As a novel compound, understanding its behavior in various solvent systems is a cornerstone for its development in synthetic chemistry, pharmaceutical formulation, and preclinical studies. This document is structured to provide researchers, scientists, and drug development professionals with the theoretical foundation and practical, validated protocols necessary to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility

3-(Allyloxy)-2-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a carboxylic acid group, a nitro group, and an allyloxy substituent, suggests a nuanced solubility profile that will be highly dependent on the solvent's properties. Solubility is not merely a physical constant; it is a critical parameter that dictates a compound's utility in numerous applications:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization is directly governed by solubility, impacting reaction efficiency, yield, and purity.

  • Pharmaceutical Formulation: For a compound to be developed as a therapeutic agent, its aqueous solubility is a primary determinant of its bioavailability. Poor solubility can be a significant hurdle in developing effective oral dosage forms.

  • Analytical Chemistry: The development of accurate analytical methods, particularly those based on chromatography (e.g., HPLC, UPLC), relies on finding suitable solvents to fully dissolve the analyte for precise quantification.[1][2]

This guide will, therefore, not only present methods to measure solubility but also explain the underlying physicochemical principles that govern it, enabling scientists to make predictive judgments and troubleshoot experimental challenges.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" provides a foundational predictive tool.[3]

Molecular Structure Analysis of 3-(Allyloxy)-2-nitrobenzoic acid:

  • Polar Moieties: The molecule possesses a highly polar carboxylic acid group (-COOH) and a nitro group (-NO2). The carboxylic acid can act as both a hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group and can participate in dipole-dipole interactions.

  • Nonpolar Moieties: The benzene ring and the allyl group (-CH₂-CH=CH₂) contribute nonpolar, hydrophobic character to the molecule.

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. We can predict moderate to good solubility, which will increase with temperature.[4][5] However, the bulky, nonpolar regions of the molecule will limit its solubility in highly polar solvents like water compared to smaller, more polar molecules. The acidity of the carboxylic acid means its solubility in aqueous solutions will be highly pH-dependent; it will be significantly more soluble in basic solutions (e.g., 5% NaOH) where it forms a more polar carboxylate salt.[6]

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate): These solvents have large dipole moments and can accept hydrogen bonds but do not donate them. They are expected to be effective solvents for 3-(Allyloxy)-2-nitrobenzoic acid, interacting favorably with the polar nitro and carboxylic acid groups.[5] Based on data for the related compound 3-nitrobenzoic acid, solubility is often highest in this class of solvents.[7][8]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Due to the significant polarity imparted by the nitro and carboxylic acid groups, the compound is expected to have low solubility in nonpolar solvents.[3][5] The nonpolar benzene ring and allyl group may allow for some minimal interaction, but not enough to overcome the strong solute-solute interactions of the polar functional groups.

The dissolution process is also governed by thermodynamics, where the change in Gibbs free energy (ΔG) determines spontaneity. This can be further understood by examining the enthalpy (ΔH) and entropy (ΔS) of solution using data derived from temperature-dependent solubility studies via the van't Hoff equation.[9][10]

Experimental Protocols for Solubility Determination

The selection of an appropriate method for solubility determination depends on the required throughput, accuracy, and available instrumentation. Here, we detail two robust, self-validating protocols.

Protocol 1: Equilibrium Shake-Flask Method with Gravimetric Analysis

This is the "gold standard" method for determining thermodynamic equilibrium solubility.[11] It is highly accurate but lower in throughput. Its trustworthiness stems from its direct measurement of mass after ensuring the system has reached equilibrium.

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of the solid ensures that the resulting solution is saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.[12]

  • Equilibration Time: A 24-hour (or longer) incubation period with constant agitation is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[5][12]

  • Temperature Control: Solubility is highly temperature-dependent. A thermostatic shaker is essential to maintain a constant, defined temperature throughout the experiment.[9][13]

  • Filtration: Using a sub-micron filter (e.g., 0.45 µm PTFE) is critical to separate the dissolved solute from any undissolved micro-particulates, which would otherwise artificially inflate the measured solubility.[5]

  • Gravimetric Analysis: Evaporating the solvent and weighing the residual solid is a direct, first-principles measurement of the dissolved mass, requiring no analytical calibration curve.[13][14] Drying to a constant weight ensures all solvent has been removed.[13]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-(Allyloxy)-2-nitrobenzoic acid (e.g., 10-20 mg) to a series of glass vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the vials.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish.

  • Quantification: a. Accurately weigh the evaporating dish containing the filtrate. b. Evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven may be required. c. Once the solvent is evaporated, place the dish in an oven at a temperature below the compound's melting point (e.g., 60-80 °C) until a constant weight is achieved.[13][15]

  • Calculation:

    • Mass of solute = (Weight of dish + dry residue) - (Weight of empty dish)

    • Volume of solvent can be calculated from the mass of the filtrate and solvent density.

    • Solubility is expressed as mg/mL or mol/L.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Gravimetric Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal & Agitate in Thermostatic Shaker (24-48h) B->C D Settle Suspension C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E F Collect Filtrate in Pre-weighed Dish E->F G Evaporate Solvent F->G H Dry Residue to Constant Weight G->H I Calculate Mass of Solute H->I J Report Solubility (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask with Gravimetric Analysis method.

Protocol 2: High-Throughput Solubility Screening by UPLC-MS/MS

This method is ideal for early drug discovery where multiple compounds or conditions need to be tested rapidly. It determines kinetic solubility, which can differ from thermodynamic solubility but is often sufficient for screening purposes.[2]

Causality Behind Experimental Choices:

  • DMSO Stock Solution: High-concentration DMSO stocks are standard in automated screening, allowing for easy serial dilution.[16]

  • UPLC-MS/MS: This analytical technique provides exceptional sensitivity and selectivity.[17] The UPLC separates the analyte from impurities, while the MS/MS detector confirms the identity of the compound and quantifies it with high precision, making the assay robust even for impure samples.

  • Calibration Curve: Unlike the gravimetric method, this is an indirect measurement. A calibration curve using known concentrations of the analyte is essential for converting the instrument response (e.g., peak area) into a concentration value. This is a key self-validating step.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of 3-(Allyloxy)-2-nitrobenzoic acid in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well filter plate, add an aliquot of the DMSO stock to the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to reach a target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[16]

  • Incubation: Cover the plate and shake for 1.5-2 hours at room temperature. This allows for rapid precipitation of the insoluble fraction.[16]

  • Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate.[16]

  • Analysis Preparation: Prepare a calibration curve by serially diluting the DMSO stock solution in the assay buffer. Dilute both the calibration standards and the filtered samples from the collection plate 1:100 (or as appropriate) before analysis to fit within the linear range of the detector.[17]

  • UPLC-MS/MS Analysis: Inject the prepared samples and standards onto the UPLC-MS/MS system.

  • Quantification: Determine the concentration of the compound in the filtered samples by interpolating their peak areas from the generated calibration curve. Multiply the result by the dilution factor to obtain the final solubility value.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. The following table presents hypothetical solubility data for 3-(Allyloxy)-2-nitrobenzoic acid to illustrate how results should be presented and interpreted. This data is based on predicted trends and is for illustrative purposes only.

Table 1: Illustrative Solubility Profile of 3-(Allyloxy)-2-nitrobenzoic acid at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water (pH 7.0)0.40.0019
Ethanol45.20.216
Methanol58.60.280
Dipolar Aprotic DMSO>200>0.956
Ethyl Acetate65.10.311
Acetonitrile51.30.245
Nonpolar Toluene1.10.0053
Dichloromethane9.70.046

Interpretation of Illustrative Data:

  • The data aligns with the "like dissolves like" principle. The highest solubility is observed in polar aprotic and polar protic solvents, where strong dipole-dipole interactions and hydrogen bonding can occur.

  • The very low aqueous solubility is typical for a molecule of this size with significant nonpolar regions, highlighting a potential challenge for oral bioavailability in drug development.

  • The high solubility in solvents like Ethyl Acetate and Ethanol suggests they would be good candidates for extraction, purification, and chromatographic procedures.

Conclusion

This guide establishes a comprehensive framework for determining and understanding the solubility profile of 3-(Allyloxy)-2-nitrobenzoic acid. By combining a robust theoretical understanding with validated, step-by-step experimental protocols, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The provided protocols for both the gold-standard shake-flask method and high-throughput screening offer flexibility to suit different research needs, ensuring that the critical parameter of solubility can be accurately assessed at any stage of the development pipeline.

References

  • Phadnis, P. (n.d.). Determination of Solubility by Gravimetric Method. Pharmaffiliates. Retrieved from [Link]

  • University of Toronto. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Cardenas-Tamariz, A., et al. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Universidad de Zaragoza. Retrieved from [Link]

  • Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • Navas, N., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Lapek, J. D. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Expt 1 (Solubility of Organic Compounds) PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Grynkiewicz, G., & Grynkiewicz, G. (2019). Solubility and Decomposition of Organic Compounds in Subcritical Water. PMC. Retrieved from [Link]

  • Ali, A., et al. (2025, March 20). Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. Taylor & Francis. Retrieved from [Link]

  • Abdul Mudalip, S. K., et al. (2013, November 21). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents | Request PDF. Retrieved from [Link]

  • EBSCO. (n.d.). Gravimetric analysis | Chemistry | Research Starters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Zhang, C., et al. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 3-(Allyloxy)-2-nitrobenzoic Acid

Abstract This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 3-(Allyloxy)-2-nitrobenzoic acid. While direct experimental data for this specific compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 3-(Allyloxy)-2-nitrobenzoic acid. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related molecules to build a scientifically grounded hypothesis of its potential pharmacological effects. By dissecting the contributions of its core functional moieties—the benzoic acid scaffold, the nitro group, and the allyloxy substituent—we postulate that 3-(Allyloxy)-2-nitrobenzoic acid holds promise as a lead compound for the development of new therapeutic agents, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. This guide will detail the rationale behind these hypotheses, propose comprehensive experimental workflows for their validation, and provide visualizations of key pathways and processes to support future research and drug development endeavors.

Introduction: Deconstructing 3-(Allyloxy)-2-nitrobenzoic Acid

3-(Allyloxy)-2-nitrobenzoic acid is an aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core, which is a common scaffold in a multitude of biologically active compounds.[2][3][4] The strategic placement of a nitro group at the ortho position and an allyloxy group at the meta position relative to the carboxylic acid introduces unique electronic and steric properties that are anticipated to modulate its biological profile.

The nitro group is a strong electron-withdrawing group, a feature known to be a pharmacophore in various bioactive molecules, contributing to antimicrobial and anticancer activities through mechanisms like the generation of reactive nitrogen species.[5][6] The allyloxy group, containing a reactive allyl moiety, is found in natural and synthetic compounds with demonstrated anticancer and antimicrobial properties.[7][8][9] The interplay of these functional groups on the benzoic acid backbone forms the basis of our investigation into the potential therapeutic applications of this molecule.

Postulated Biological Activities and Mechanistic Rationale

Based on the activities of related nitrobenzoic acids and allyl-containing compounds, we hypothesize that 3-(Allyloxy)-2-nitrobenzoic acid may exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Nitroaromatic compounds have a well-documented history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic reactive nitrogen species that induce cellular damage.[5] This is particularly effective against a range of pathogens, including bacteria and mycobacteria.[5][10] The benzoic acid scaffold itself is known for its antimicrobial properties, and its efficacy can be modulated by various substituents.[11][12][13] The lipophilicity and electronic effects of the allyloxy group may enhance cellular uptake and interaction with microbial targets.

Hypothesized Mechanism of Antimicrobial Action: We propose a dual-action mechanism:

  • Prodrug Activation: The nitro group is reduced by microbial nitroreductases, leading to the formation of radical species that are toxic to the pathogen.

  • Membrane Disruption/Enzyme Inhibition: The overall structure may interact with and disrupt microbial cell membranes or inhibit essential enzymes, a common mode of action for benzoic acid derivatives.[11]

Anti-inflammatory Activity

Nitrobenzoic acid derivatives have been shown to modulate inflammatory responses by inhibiting key inflammatory enzymes and regulating the production of pro-inflammatory cytokines.[5] Some derivatives can decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[5] Benzoic acid derivatives can also exert anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and MAPK.[13]

Hypothesized Mechanism of Anti-inflammatory Action: The anti-inflammatory potential of 3-(Allyloxy)-2-nitrobenzoic acid may stem from its ability to:

  • Inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[13]

Anticancer Activity

The anticancer potential of nitrobenzoate derivatives is an emerging field of study.[5] Their mechanisms can include the inhibition of cancer cell migration and the induction of apoptosis.[5] Benzoic acid derivatives, in general, have been investigated as scaffolds for anticancer drugs.[2][3][4] Furthermore, numerous natural and synthetic allyl derivatives have demonstrated anticancer activity through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[7][8][9]

Hypothesized Mechanism of Anticancer Action: The potential anticancer effects of this compound could be multi-faceted:

  • Induction of Apoptosis: The nitro group and the overall molecular structure could trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound might interfere with the cell cycle progression of cancer cells, preventing their proliferation.

  • Inhibition of Metastasis: It may inhibit the migration and invasion of cancer cells.

Proposed Experimental Workflows for Validation

To systematically evaluate the hypothesized biological activities of 3-(Allyloxy)-2-nitrobenzoic acid, a tiered experimental approach is proposed, progressing from in vitro screening to more complex cellular and potentially in vivo models.

General Experimental Workflow

The following diagram outlines a comprehensive workflow for the discovery and initial validation of the bioactive potential of 3-(Allyloxy)-2-nitrobenzoic acid.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & Preclinical Studies a Compound Synthesis & Purification b Structural Characterization (NMR, MS) a->b c Antimicrobial Assays (MIC/MBC) b->c Test Compound d Anti-inflammatory Assays (COX/LOX, Cytokine Profiling) b->d Test Compound e Anticancer Assays (Cytotoxicity, Proliferation) b->e Test Compound f Target Identification c->f Active Hits d->f Active Hits e->f Active Hits g Pathway Analysis (Western Blot, qPCR) f->g h Cellular Imaging g->h i Structure-Activity Relationship (SAR) Studies h->i j In Vivo Efficacy & Toxicity Studies i->j

Caption: General experimental workflow for the discovery and development of bioactive 3-(Allyloxy)-2-nitrobenzoic acid.

Detailed Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 3-(Allyloxy)-2-nitrobenzoic acid against a panel of pathogenic bacteria.

Materials:

  • 3-(Allyloxy)-2-nitrobenzoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve 3-(Allyloxy)-2-nitrobenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: The results of the antimicrobial susceptibility testing can be summarized in a table.

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
Detailed Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the ability of 3-(Allyloxy)-2-nitrobenzoic acid to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • 3-(Allyloxy)-2-nitrobenzoic acid

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM.

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits.

Data Presentation: The percentage inhibition of cytokine production can be calculated and presented in a table.

Compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
1
10
50
100
Detailed Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of 3-(Allyloxy)-2-nitrobenzoic acid on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium

  • 3-(Allyloxy)-2-nitrobenzoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.

Data Presentation: The IC50 values for different cell lines can be presented in a table.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)

Visualizing Potential Mechanisms of Action

Proposed Inhibition of the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Compound 3-(Allyloxy)-2-nitrobenzoic acid Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 3-(Allyloxy)-2-nitrobenzoic acid.

Future Directions and Therapeutic Potential

The preliminary hypotheses and proposed experimental workflows outlined in this guide provide a solid foundation for the systematic investigation of 3-(Allyloxy)-2-nitrobenzoic acid as a potential therapeutic agent. Positive outcomes from the initial in vitro screening would warrant further investigation into the specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be crucial for optimizing the potency and selectivity of this chemical scaffold.

Given the diverse biological activities associated with its constituent functional groups, 3-(Allyloxy)-2-nitrobenzoic acid represents a promising starting point for the development of novel drugs to address unmet medical needs in infectious diseases, inflammatory disorders, and oncology.

References

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTMU. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]

  • Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. ScienceDirect. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. Available at: [Link]

  • Allyl – Knowledge and References. Taylor & Francis. Available at: [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. Available at: [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications. Available at: [Link]

  • 3-Nitrobenzoic acid. Wikipedia. Available at: [Link]

  • Therapeutic Uses and Pharmacological Properties of Garlic, Shallot, and Their Biologically Active Compounds. PMC. Available at: [Link]

  • ALLICIN AND RELATED COMPOUNDS: BIOSYNTHESIS, SYNTHESIS AND PHARMACOLOGICAL ACTIVITY. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • 2-Allyloxy-5-nitrobenzoic acid. PMC. Available at: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Application of 3-(Allyloxy)-2-nitrobenzoic Acid in Modern Drug Discovery

Executive Summary The evolution of medicinal chemistry over the past decade has been heavily influenced by the transition away from "flat," sp2-hybridized molecules toward structurally complex, sp3-rich architectures. Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry over the past decade has been heavily influenced by the transition away from "flat," sp2-hybridized molecules toward structurally complex, sp3-rich architectures. Central to this paradigm shift is the development of highly functionalized, orthogonally reactive building blocks. 3-(Allyloxy)-2-nitrobenzoic acid (CAS: 1553518-57-2) emerged in the mid-2010s as a critical trifunctional scaffold designed specifically for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex macrocycles and quinazolinones[1].

This whitepaper provides an in-depth technical analysis of 3-(Allyloxy)-2-nitrobenzoic acid. By dissecting its structural logic, detailing self-validating synthetic protocols, and mapping its downstream applications, this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.

Historical Context and Structural Rationale

While simple nitrobenzoic acids have been utilized as dye precursors and basic chemical intermediates for over a century, the specific functionalization pattern of 3-(Allyloxy)-2-nitrobenzoic acid was registered in the chemical literature relatively recently (circa 2014)[1]. Its discovery and subsequent commercial availability were driven by the pharmaceutical industry's demand for versatile anthranilic acid precursors.

The Logic of Orthogonal Trifunctionalization

The architectural brilliance of this molecule lies in its three distinct functional handles, each addressable under completely orthogonal reaction conditions:

  • C1 Carboxylic Acid: Serves as the primary anchor for amidation or esterification. It can be activated via standard coupling reagents (e.g., HATU, EDC) without affecting the nitro or allyloxy groups.

  • C2 Nitro Group: Acts as a "masked" amine. In complex multi-step syntheses, early introduction of a free aniline often leads to unwanted side reactions (e.g., oxidation or competitive amidation). The nitro group remains inert during cross-coupling and can be selectively reduced late-stage to yield an anthranilic acid derivative.

  • C3 Allyloxy Group: Provides a terminal olefin. This is the most critical feature for modern applications, allowing for Ring-Closing Metathesis (RCM) to form macrocyclic kinase inhibitors, or enabling Claisen rearrangements to introduce complex carbon-carbon bonds at the C4 position[2][3].

OrthogonalLogic Core 3-(Allyloxy)-2-nitrobenzoic acid C1 C1: Carboxylic Acid (Amidation/Esterification) Core->C1 C2 C2: Nitro Group (Masked Amine/Reduction) Core->C2 C3 C3: Allyloxy Group (RCM/Claisen Rearrangement) Core->C3

Caption: Orthogonal reactivity profile enabling selective late-stage functionalization.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for reaction optimization, particularly regarding solubility and pKa-driven deprotonation.

PropertyValueRationale / Significance
Chemical Name 3-(Allyloxy)-2-nitrobenzoic acidStandard IUPAC nomenclature.
CAS Registry Number 1553518-57-2Registered ~2014, reflecting modern FBDD utility[1].
Molecular Formula C10H9NO5Contains requisite handles for trifunctionalization.
Molecular Weight 223.18 g/mol Low molecular weight (LE > 0.3), ideal for fragment libraries.
Precursor CAS 602-00-6Derived from 3-Hydroxy-2-nitrobenzoic acid[4].

Synthetic Methodologies and Protocols

The synthesis of 3-(Allyloxy)-2-nitrobenzoic acid begins with the commercially abundant 3-hydroxy-2-nitrobenzoic acid[4]. However, direct O-allylation presents a chemoselectivity challenge: the starting material contains both a carboxylic acid and a phenolic hydroxyl group.

Causality in Experimental Design

Attempting to selectively allylate the phenol using exactly one equivalent of base often results in a complex mixture of unreacted starting material, O-allylated product, and esterified byproducts. To engineer a self-validating, high-yield system , the most robust approach is a two-step sequence: intentional global bis-allylation followed by selective saponification of the allyl ester[5][6]. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate the nitro-activated phenol but mild enough to prevent unwanted C-allylation or degradation[5]. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion via the SN​2 pathway[5].

Protocol 1: Synthesis of 3-(Allyloxy)-2-nitrobenzoic acid

Step 1.1: Global Bis-Allylation

  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-2-nitrobenzoic acid (1.0 equiv, e.g., 10 mmol, 1.83 g) and anhydrous DMF (0.2 M, 50 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (3.0 equiv, 30 mmol, 4.14 g). Stir the resulting bright yellow suspension at room temperature for 30 minutes to ensure complete deprotonation[5].

  • Alkylation: Add allyl bromide (2.5 equiv, 25 mmol, 2.16 mL) dropwise via syringe[3][5].

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor via LC-MS until the starting material is entirely consumed, yielding allyl 3-(allyloxy)-2-nitrobenzoate.

  • Workup: Cool to room temperature, quench with ice water (150 mL), and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Step 1.2: Selective Saponification

  • Preparation: Dissolve the crude allyl 3-(allyloxy)-2-nitrobenzoate in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 equiv). Stir at room temperature for 2 hours. The allyl ester is highly susceptible to mild basic hydrolysis, while the phenolic allyl ether remains completely stable.

  • Isolation: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous layer with water and wash with Diethyl Ether to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and strictly acidify to pH 2 using 1M HCl. The target compound, 3-(Allyloxy)-2-nitrobenzoic acid , will precipitate as an off-white to pale yellow solid. Filter, wash with cold water, and dry under high vacuum.

Downstream Applications in Drug Discovery

The true value of 3-(Allyloxy)-2-nitrobenzoic acid is realized in its downstream derivatization.

Protocol 2: Selective Reduction to 2-Amino-3-(allyloxy)benzoic acid

To utilize the scaffold for quinazolinone synthesis, the nitro group must be reduced to an aniline. Standard palladium-catalyzed hydrogenation ( Pd/C , H2​ ) is contraindicated here, as it will indiscriminately reduce the terminal olefin of the allyloxy group.

Expert Insight: A mild, single-electron transfer reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is required to preserve the double bond.

  • Suspend 3-(Allyloxy)-2-nitrobenzoic acid (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Add NH4​Cl (5.0 equiv) and Iron powder (10.0 equiv).

  • Heat to 80 °C for 3 hours. Filter hot through a pad of Celite to remove iron salts, and concentrate the filtrate to yield the corresponding anthranilic acid derivative.

SyntheticPathway A 3-Hydroxy-2-nitrobenzoic acid (CAS: 602-00-6) B 3-(Allyloxy)-2-nitrobenzoic acid (CAS: 1553518-57-2) A->B Allyl bromide, K2CO3 DMF, 60°C C 2-Amino-3-(allyloxy)benzoic acid B->C Fe, NH4Cl (Selective Reduction) D Macrocyclic Kinase Inhibitors B->D 1. Amidation 2. RCM (Grubbs) E Quinazolinone Scaffolds C->E Cyclocondensation

Caption: Synthetic pathway and downstream pharmaceutical applications of 3-(Allyloxy)-2-nitrobenzoic acid.

Macrocyclization via Ring-Closing Metathesis (RCM)

By coupling the C1 carboxylic acid with an amine that also contains a terminal olefin, researchers create a diene system. Treatment with Grubbs' II catalyst initiates Ring-Closing Metathesis, yielding novel macrocyclic structures. This strategy is heavily employed in the development of next-generation kinase inhibitors, where macrocyclization restricts the conformational flexibility of the drug, significantly enhancing binding affinity and target selectivity.

References

  • BLD Pharm. "1553518-57-2 | 3-(Allyloxy)-2-nitrobenzoic acid." BLD Pharmatech.
  • ChemicalBook. "3-Hydroxy-2-nitrobenzoic acid | 602-00-6." ChemicalBook.
  • Benchchem. "Minimizing side reactions during the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid." Benchchem Tech Support.
  • Benchchem. "A comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid." Benchchem Tech Support.
  • NC State University / BioResources. "Exploring Allylation and Claisen Rearrangement as a Novel Chemical Modification." BioResources.
  • National Institutes of Health (NIH) / PMC. "Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation." PubMed Central.

Sources

Foundational

A Theoretical and Computational Guide to the Electronic Properties of 3-(Allyloxy)-2-nitrobenzoic Acid for Drug Discovery Applications

Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of the electronic properties of 3-(Allyloxy)-2-nitrobenzoic acid. Leveraging Density Functional Theory (DFT), we delinea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of the electronic properties of 3-(Allyloxy)-2-nitrobenzoic acid. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate the molecule's structural, electronic, and reactivity characteristics. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Conceptual DFT reactivity descriptors, are detailed. The insights derived from these theoretical studies are contextualized for an audience of researchers, scientists, and drug development professionals, highlighting their implications for understanding molecular interactions and guiding rational drug design.

Introduction: The Significance of 3-(Allyloxy)-2-nitrobenzoic Acid

3-(Allyloxy)-2-nitrobenzoic acid (CAS No. 1553518-57-2) is a substituted aromatic carboxylic acid.[1] The presence of a carboxylic acid group, a nitro group, and an allyloxy substituent on the benzene ring creates a unique electronic landscape. The carboxylic acid moiety is a common feature in many pharmaceutical compounds, often involved in hydrogen bonding interactions with biological targets. The nitro group, being strongly electron-withdrawing, significantly modulates the electronic distribution of the aromatic ring, influencing the molecule's acidity and reactivity.[2][3] The allyloxy group introduces conformational flexibility and additional sites for potential intermolecular interactions.

Understanding the electronic properties of this molecule is paramount for predicting its behavior in a biological environment. Properties such as charge distribution, the ability to donate or accept electrons, and the location of reactive sites govern how a molecule interacts with a receptor pocket.[4][5] Theoretical and computational chemistry offers a powerful, efficient approach to determine these properties, providing a priori insights that can accelerate the drug discovery and development process.[6][7]

This guide presents a systematic, field-proven computational workflow for characterizing 3-(Allyloxy)-2-nitrobenzoic acid. We will not only detail the steps of the analysis but also explain the causality behind the choice of methods, ensuring a transparent and reproducible scientific protocol.

Theoretical Framework and Computational Methodology

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[8][9] DFT provides a favorable balance between computational cost and accuracy for predicting molecular properties.[7] Our chosen methodology employs the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a long track record of providing reliable results for a wide range of organic systems.[10][11][12] To ensure a high-quality description of the electronic distribution, especially for the electronegative oxygen and nitrogen atoms, we will use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling non-covalent interactions and charge distribution.[6][10]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to perform a thorough theoretical analysis. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Preparation

  • Build the 3D structure of 3-(Allyloxy)-2-nitrobenzoic acid using a molecular editor.

  • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

Step 2: Geometry Optimization

  • Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule in the gas phase.

  • The optimization process should continue until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Analysis

  • At the same level of theory (B3LYP/6-311++G(d,p)), perform a vibrational frequency calculation on the optimized geometry.

  • Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure is a true energy minimum and not a transition state.[10]

Step 4: Electronic Property Calculation

  • Using the validated minimum-energy structure, perform a single-point energy calculation to derive the final electronic properties.

  • This calculation will generate the necessary output files containing information on molecular orbitals (HOMO, LUMO), the molecular electrostatic potential, and atomic charges.

Diagram: Computational Workflow for Electronic Property Analysis

Computational_Workflow cluster_prep Step 1: Preparation cluster_dft Steps 2 & 3: DFT Core Calculations cluster_analysis Step 4: Analysis Build_3D Build 3D Structure Pre_Opt Pre-optimization (MMFF94) Build_3D->Pre_Opt Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Pre_Opt->Opt Freq Frequency Calculation Opt->Freq Validation Validation Check: No Imaginary Frequencies? Freq->Validation Validation->Opt Re-optimize if Invalid   SP_Calc Single-Point Calculation Validation->SP_Calc  Proceed if Valid Properties Extract Electronic Properties (HOMO, LUMO, MEP, etc.) SP_Calc->Properties

Caption: A flowchart of the computational protocol.

Analysis of Electronic Properties

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity.[13][14] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13] The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity.[14][15] A smaller gap suggests the molecule is more reactive and less stable.[15]

For 3-(Allyloxy)-2-nitrobenzoic acid, the HOMO is expected to be localized primarily on the electron-rich allyloxy group and the benzene ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety.

ParameterSymbolCalculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO(Typical value ~ -7.0 to -6.0)Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO(Typical value ~ -2.5 to -1.5)Electron-accepting ability
HOMO-LUMO Energy GapΔE(Typical value ~ 4.5 to 5.5)Chemical Reactivity / Stability

Note: The values in the table are illustrative, based on typical results for similar nitrobenzoic acid derivatives, and would be precisely determined by the DFT calculation.[6][10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is an invaluable tool in drug design for understanding intermolecular interactions.[4][5][16] It provides a visual map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).[16] In drug-receptor interactions, the MEP of the drug molecule often exhibits complementarity to the MEP of the receptor's binding site.[5]

For 3-(Allyloxy)-2-nitrobenzoic acid, the MEP surface would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and nitro groups. These regions are prime sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor.

  • Neutral/Slightly Negative Potential (Green): Associated with the aromatic ring and the allyloxy group's hydrocarbon chain.

This detailed map allows researchers to predict how the molecule will orient itself within a binding pocket and what types of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) will be dominant.[17][18]

Conceptual DFT: Global Reactivity Descriptors

Conceptual DFT provides a quantitative framework for chemical reactivity based on the principles of FMO theory.[19][20][21] By using the energies of the HOMO and LUMO, we can calculate several "global reactivity descriptors" that quantify a molecule's stability and reactivity.[8][19]

The key descriptors are calculated as follows:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Chemical Hardness (η): η = (I - A) / 2. This measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

  • Chemical Potential (μ): μ = -(I + A) / 2. This represents the "escaping tendency" of electrons from the system.

  • Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons.

DescriptorSymbolFormulaSignificance
Chemical Hardnessη(I - A) / 2Resistance to deformation or charge transfer
Chemical Potentialμ-(I + A) / 2Electron escaping tendency
Electrophilicity Indexωμ² / (2η)Overall electrophilic nature

These quantitative measures are highly valuable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity across a series of compounds.[19]

Diagram: Relationship between FMOs and Reactivity Descriptors

FMO_Descriptors axis_start axis_start axis_end axis_end axis_start->axis_end LUMO_level E(LUMO) gap_end gap_end gap_start gap_start gap_start->gap_end gap_label ΔE = E(LUMO) - E(HOMO) (Energy Gap) Descriptors Global Reactivity Descriptors: • Chemical Hardness (η) • Chemical Potential (μ) • Electrophilicity (ω) link_start link_start link_end link_end link_start->link_end

Caption: FMO energies directly inform global reactivity descriptors.

Implications for Drug Development

The theoretical analysis of 3-(Allyloxy)-2-nitrobenzoic acid provides actionable intelligence for drug development professionals:

  • Target Interaction Prediction: The MEP map provides a clear hypothesis for how the molecule will interact with a protein binding site. Electron-rich regions on the molecule will seek out electron-poor (e.g., arginine, lysine) residues, while the hydrogen-bond-donating carboxylic acid will interact with acceptor residues (e.g., aspartate, glutamate, backbone carbonyls).

  • Lead Optimization: If this molecule is a hit compound, the electronic property data can guide its optimization. For example, if higher reactivity is desired, modifications can be proposed that would lower the HOMO-LUMO gap. If specific interactions need to be enhanced, substituents can be altered to modulate the MEP at key positions.

  • Bioavailability Prediction: Properties derived from electronic structure, such as polarity and hydrogen bonding potential, are inputs for models that predict absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the theoretical study of the electronic properties of 3-(Allyloxy)-2-nitrobenzoic acid. By employing Density Functional Theory, we can construct a detailed picture of the molecule's geometry, orbital energies, charge distribution, and intrinsic reactivity. These computational insights are not merely academic; they provide a predictive framework that can rationalize molecular behavior and guide the design of new therapeutic agents, ultimately saving time and resources in the drug development pipeline.

References

  • Naray-Szabo, G., & Matyus, P. (n.d.). ELECTROSTATICS IN COMPUTER-AIDED DRUG DESIGN.
  • Bhosale, S. H., et al. (n.d.). Application of molecular electrostatic potentials in drug design. ResearchGate.
  • Suresh, C. H., et al. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • Padmanabhan, J., et al. (2009). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation.
  • BenchChem. (n.d.). Comparative DFT Analysis of 2-Amino-4-bromo-6-nitrobenzoic Acid and Its Isomers: A Theoretical Investigation.
  • Suresh, C. H., et al. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • Flores-Holguín, N., et al. (n.d.). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México.
  • ChemTools Documentation. (n.d.). Conceptual Density Functional Theory.
  • Suresh, C. H., et al. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ResearchGate.
  • Parthasarathi, R., et al. (2002). The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. MDPI.
  • Gázquez, J. L., et al. (n.d.). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. PMC.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate.
  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au.
  • Reddy, B. V., et al. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SCIRP.
  • Reddy, B. V., et al. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate.
  • Prashanth, J., et al. (2016). Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. ResearchGate.
  • Organic Chemistry @ CU Boulder. (n.d.). Pericyclic Reactions :: FMO Approximation to Predict and Understand Chemical Reactivity.
  • Wallace, T. (n.d.). Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach.
  • Amalanathan, M., et al. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Szafran, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy.
  • Ferreira, A. C. H., et al. (2009). 2-Allyloxy-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses.
  • ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives.
  • BLD Pharm. (n.d.). 3-(Allyloxy)-2-nitrobenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Experimental and Theoretical Investigation of the Molecular and Electronic Structure of 3-Acetoxy-2-Methylbenzoic Acid using Quantum Chemical.
  • Chemdad Co., Ltd. (n.d.). 3-Methyl-2-nitrobenzoic acid.
  • ChemicalBook. (2023). Reactivity and Polarity of 3-Nitrobenzoic acid.

Sources

Exploratory

An In-depth Technical Guide to the Predicted Thermal Properties and Decomposition of 3-(Allyloxy)-2-nitrobenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the predicted thermal properties and decomposition pathways of 3-(Allyloxy)-2-nitrobenzoic acid. In the absence of direct experimental data for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal properties and decomposition pathways of 3-(Allyloxy)-2-nitrobenzoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds—namely, nitrobenzoic acid isomers—and the established principles of thermal organic reactions. We predict a complex thermal profile dominated by a powerful exothermic decomposition characteristic of nitroaromatic compounds. Crucially, we postulate a competing intramolecular reaction, the Claisen rearrangement of the allyloxy group, which may occur concurrently with or precede the primary decomposition. This guide outlines detailed experimental methodologies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to validate these predictions. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the safe handling, processing, and characterization of this and similar energetic molecules.

Introduction: Chemical Identity and Analytical Imperative

Molecular Structure and Features

3-(Allyloxy)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₉NO₅. Its structure is characterized by three key functional groups attached to a benzene ring:

  • A carboxylic acid group (-COOH) at position C1.

  • A nitro group (-NO₂) at position C2.

  • An allyloxy group (-O-CH₂-CH=CH₂) at position C3.

The presence of the nitro group, a well-known energetic moiety, ortho to the carboxylic acid and adjacent to the allyloxy group, suggests a molecule with significant stored chemical energy and the potential for complex thermal behavior.

The Critical Role of Thermal Analysis

For any new chemical entity, particularly those containing energetic functional groups like nitroaromatics, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing.[1][2] Thermal analysis techniques provide critical data on melting points, decomposition onsets, and the energy released during decomposition. This information is vital for:

  • Hazard Assessment: Identifying the potential for thermal runaway reactions, which is a critical safety concern in both laboratory and manufacturing settings.[3]

  • Process Chemistry: Defining safe temperature limits for synthesis, purification, and formulation steps.

  • Pharmaceutical Development: Ensuring the stability of an active pharmaceutical ingredient (API) during its shelf life and under various stress conditions.

This guide provides a predictive framework and a methodological approach for conducting a rigorous thermal analysis of 3-(Allyloxy)-2-nitrobenzoic acid.

Predicted Thermal Profile: A Synthesis of Analogous Data

Direct experimental data on 3-(Allyloxy)-2-nitrobenzoic acid is not available in the current literature. Therefore, its thermal behavior is predicted by referencing the well-documented properties of nitrobenzoic acid isomers.[1][3] The ortho-substituted isomer, 2-nitrobenzoic acid, serves as the most relevant structural analogue.

Comparative Data of Nitrobenzoic Acid Isomers

The thermal properties of nitrobenzoic acid isomers provide a fundamental baseline for our predictions. The decomposition is known to be a single-stage, exothermic process.[3]

Parametero-Nitrobenzoic Acid (ONBA)m-Nitrobenzoic Acid (MNBA)p-Nitrobenzoic Acid (PNBA)Source(s)
Melting Point ~147 °C~141 °C~242 °C[1][3]
Decomposition Onset (T₀) Shifts with heating rateShifts with heating rateShifts with heating rate[3]
Peak Decomposition Temp (Tₚ) ~196 °C (at 1.0 °C/min)~187 °C (at 1.0 °C/min)~205 °C (at 1.0 °C/min)[3]
Heat of Decomposition (ΔH) 335.61 - 542.27 J/g~458.62 J/gUp to 1003.98 J/g[3]
Primary Mass Loss Range 120 - 200 °C125 - 190 °C150 - 210 °C[3]
Predicted DSC/TGA Profile for 3-(Allyloxy)-2-nitrobenzoic Acid

Based on the analogue data, the following thermal events are anticipated for 3-(Allyloxy)-2-nitrobenzoic acid:

  • Melting: A sharp endothermic peak observed in the DSC curve, likely in the range of 130-160 °C.

  • Decomposition: A significant and rapid mass loss in the TGA curve, corresponding to a large, sharp exothermic peak in the DSC curve. This exotherm signifies a substantial release of energy.

  • Influence of the Allyloxy Group: The allyloxy substituent introduces a critical complexity. Aryl allyl ethers are known to undergo a thermal Claisen rearrangement , a[3][3]-sigmatropic shift, at temperatures between 150-250 °C.[1][2] This reaction is itself typically exothermic and would compete with the primary decomposition initiated by the nitro group. This could result in a broader or multi-peaked exothermic event in the DSC profile.

Proposed Decomposition Pathways

Upon heating, 3-(Allyloxy)-2-nitrobenzoic acid is predicted to follow two competing pathways, a scenario that underscores the molecule's complex thermal nature.

Pathway A: Nitro-Group-Initiated Decomposition

This pathway is analogous to the decomposition of other nitroaromatic compounds.[4] The initial and rate-determining step is the homolytic cleavage of the C–NO₂ bond, which is often the weakest bond in the molecule.[4] This generates a highly reactive aryl radical and nitrogen dioxide (NO₂). Subsequent reactions would involve decarboxylation (loss of CO₂) and further fragmentation of the aromatic ring, leading to the evolution of gaseous products such as NOₓ, CO, and CO₂.[4]

Pathway B: Thermally Induced Claisen Rearrangement

Heating an aryl allyl ether can trigger an intramolecular rearrangement where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring.[1] For 3-(Allyloxy)-2-nitrobenzoic acid, the allyl group would migrate to the C4 position, forming 3-hydroxy-4-allyl-2-nitrobenzoic acid. This rearranged intermediate is also thermally unstable and would subsequently decompose, likely via nitro-group cleavage and decarboxylation.

The overall thermal decomposition is therefore a race between these two pathways. The dominant pathway will depend on the relative activation energies of C–NO₂ bond scission versus the Claisen rearrangement.

G cluster_0 Initial Compound cluster_1 Competing Thermal Pathways cluster_2 Intermediates cluster_3 Final Products start 3-(Allyloxy)-2-nitrobenzoic Acid pathA Pathway A: C-NO₂ Bond Cleavage start->pathA Heat (Δ) pathB Pathway B: Claisen Rearrangement start->pathB Heat (Δ) radicals Aryl Radical + •NO₂ pathA->radicals rearranged 3-Hydroxy-4-allyl- 2-nitrobenzoic Acid pathB->rearranged products Gaseous Products (NOₓ, CO, CO₂) + Solid Residue radicals->products Fragmentation & Decarboxylation rearranged->products Decomposition

Caption: Competing thermal decomposition pathways for 3-(Allyloxy)-2-nitrobenzoic Acid.

Recommended Experimental Methodologies

To experimentally determine the thermal properties and validate the predicted pathways, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

G cluster_workflow Thermal Analysis Workflow prep Sample Preparation (3-5 mg, fine powder) tga TGA Analysis (N₂ Atmosphere, 10 °C/min) prep->tga dsc DSC Analysis (N₂ Atmosphere, 10 °C/min) prep->dsc data_tga Obtain TGA Curve (Mass Loss vs. Temp) tga->data_tga data_dsc Obtain DSC Curve (Heat Flow vs. Temp) dsc->data_dsc interpret Data Interpretation - Identify T_onset, T_peak - Calculate Mass Loss % - Calculate ΔH_decomp data_tga->interpret data_dsc->interpret report Generate Thermal Hazard Profile interpret->report

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3-(Allyloxy)-2-nitrobenzoic Acid

Introduction and Strategic Overview In the development of complex pharmacophores and photo-cleavable linkers, ortho-nitrobenzoic acid derivatives serve as critical building blocks. The synthesis of 3-(allyloxy)-2-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

In the development of complex pharmacophores and photo-cleavable linkers, ortho-nitrobenzoic acid derivatives serve as critical building blocks. The synthesis of 3-(allyloxy)-2-nitrobenzoic acid from 3-hydroxy-2-nitrobenzoic acid presents a classic chemoselectivity challenge: the starting material possesses both a phenolic hydroxyl group and a carboxylic acid, both of which are nucleophilic under basic conditions[1].

Attempting a direct mono-alkylation of the phenol in the presence of the free carboxylic acid often leads to intractable mixtures of unreacted starting material, mono-alkylated, and bis-alkylated products. To bypass this, we employ a highly robust, self-validating two-step sequence:

  • Exhaustive Bis-Allylation : Complete conversion of both functional groups to yield the intermediate allyl 3-(allyloxy)-2-nitrobenzoate[2].

  • Selective Saponification : Targeted basic hydrolysis of the allyl ester to reveal the final free carboxylic acid, leaving the robust allyl ether intact[3].

This approach ensures maximum atom economy, simplifies purification by avoiding mixed-polarity intermediates, and guarantees high overall yields.

Mechanistic Causality & Reaction Design

Step 1: Williamson Ether Synthesis & Esterification

The reaction utilizes anhydrous Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). The K2​CO3​ is sufficiently basic to deprotonate both the carboxylic acid ( pKa​≈2.5 ) and the highly acidic ortho-nitro phenol ( pKa​≈7.0 ). DMF, a polar aprotic solvent, leaves the resulting dianion highly unsolvated and nucleophilic. The addition of 2.5 equivalents of allyl bromide ensures rapid, exhaustive alkylation of both sites[2].

Step 2: Chemoselective Saponification

Aliphatic ethers are entirely inert to basic hydrolysis. By subjecting the bis-allylated intermediate to Lithium Hydroxide ( LiOH ) in a mixed aqueous-organic solvent system (THF/MeOH/ H2​O ), the hydroxide anion exclusively attacks the highly electrophilic ester carbonyl[3]. The mixed solvent system is critical: THF dissolves the lipophilic ester, water dissolves the LiOH, and methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture that prevents unreacted starting material from being trapped in hydrophobic micelles.

Experimental Workflow Visualization

SynthesisWorkflow SM 3-Hydroxy-2-nitrobenzoic acid (Starting Material) Reagents1 Allyl bromide (2.5 eq) K2CO3 (3.0 eq), DMF 60°C, 4 h SM->Reagents1 Int Allyl 3-(allyloxy)-2-nitrobenzoate (Intermediate) Reagents1->Int Reagents2 LiOH·H2O (2.0 eq) THF/MeOH/H2O (3:1:1) RT, 2 h Int->Reagents2 Workup Acidification (HCl) & Crystallization Reagents2->Workup Prod 3-(Allyloxy)-2-nitrobenzoic acid (Final Product) Workup->Prod

Workflow for the 2-step synthesis of 3-(allyloxy)-2-nitrobenzoic acid.

Quantitative Data Summary

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / CompoundMW ( g/mol )Eq.Mass / VolMoles (mmol)
3-Hydroxy-2-nitrobenzoic acid183.121.01.83 g10.0
Allyl bromide120.982.52.16 mL25.0
Potassium carbonate ( K2​CO3​ )138.213.04.15 g30.0
N,N-Dimethylformamide (DMF)73.09Solvent20.0 mL-
Allyl 3-(allyloxy)-2-nitrobenzoate 263.25 1.0 ~2.63 g (Yield) 10.0
Lithium hydroxide monohydrate41.962.00.84 g20.0
THF / MeOH / H2​O (3:1:1)-Solvent25.0 mL-
3-(Allyloxy)-2-nitrobenzoic acid 223.18 1.0 ~2.23 g (Yield) 10.0

Detailed Experimental Protocol

Step 1: Synthesis of Allyl 3-(allyloxy)-2-nitrobenzoate

Self-Validation Checkpoint: The reaction mixture will undergo a distinct color change from pale yellow to deep red/orange upon the addition of base, confirming phenoxide formation.

  • Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-nitrobenzoic acid (1.83 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation : Add anhydrous K2​CO3​ (4.15 g, 30.0 mmol) in one portion. Stir for 10 minutes at room temperature to ensure complete deprotonation.

  • Alkylation : Add allyl bromide (2.16 mL, 25.0 mmol) dropwise over 5 minutes.

  • Heating : Attach a reflux condenser and heat the mixture to 60 °C for 4 hours under a nitrogen atmosphere.

  • Reaction Monitoring : Analyze via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.1 ) must be completely consumed, replaced by a single, less polar spot ( Rf​≈0.6 ).

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL) to quantitatively remove DMF and inorganic salts.

  • Isolation : Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a viscous, pale-yellow oil. This crude intermediate is of sufficient purity to be used directly in Step 2.

Step 2: Saponification to 3-(Allyloxy)-2-nitrobenzoic acid

Self-Validation Checkpoint: Upon acidification in step 8, a sudden, heavy precipitation of the free carboxylic acid serves as visual confirmation of successful saponification.

  • Dissolution : Dissolve the crude allyl 3-(allyloxy)-2-nitrobenzoate (~2.63 g, 10.0 mmol) in a mixture of THF (15 mL) and MeOH (5 mL) in a 100 mL round-bottom flask.

  • Base Preparation : In a separate vial, dissolve LiOH⋅H2​O (0.84 g, 20.0 mmol) in distilled H2​O (5 mL).

  • Hydrolysis : Cool the organic solution to 0 °C using an ice bath. Add the aqueous LiOH solution dropwise.

  • Stirring : Remove the ice bath and stir the biphasic mixture at room temperature for 2 hours. The mixture will become homogeneous as the ester is converted to the water-soluble lithium carboxylate.

  • Reaction Monitoring : Analyze via TLC (Hexanes/EtOAc 3:1). The ester spot ( Rf​≈0.6 ) should disappear completely, leaving only baseline material.

  • Solvent Removal : Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH.

  • Organic Wash : Dilute the remaining aqueous layer with H2​O (20 mL) and wash with Diethyl Ether (20 mL). Discard the ether layer (this removes any unreacted ester or non-polar organic impurities).

  • Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH ~ 2 using 1M HCl (approx. 25 mL). A thick white/pale-yellow precipitate will form immediately.

  • Extraction & Drying : Extract the aqueous mixture with EtOAc (2 × 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over Na2​SO4​ , filter, and concentrate.

  • Purification : Recrystallize the crude solid from hot EtOAc/Hexanes to afford pure 3-(allyloxy)-2-nitrobenzoic acid as a crystalline solid.

References

  • Isosorbide-derived epoxy resins and methods of making same (US9605108B2). Google Patents.
  • Synthetic Methods . Karger Publishers. Available at:[Link]

  • Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV . Saarland University. Available at:[Link]

Sources

Application

Application Note: Standard Reaction Conditions for the Allylation of 2-Hydroxy-3-nitrobenzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The allylation of 2-hydroxy-3-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The allylation of 2-hydroxy-3-nitrobenzoic acid is a critical transformation in medicinal chemistry, often utilized to generate intermediates for Claisen rearrangements, cross-coupling reactions, or complex protecting-group strategies. Because the substrate possesses two distinct nucleophilic centers—a carboxylic acid and a phenolic hydroxyl—achieving regiocontrol is a classic synthetic challenge.

This application note provides field-proven, self-validating protocols for the divergent synthesis of mono-allylated (ester or ether) and bis-allylated derivatives. By leveraging the distinct pKₐ values of the substrate's functional groups, chemists can strictly control the reaction outcome through judicious selection of base, stoichiometry, and solvent [1].

Mechanistic Insights & Reaction Causality (E-E-A-T)

To predictably control the allylation of 2-hydroxy-3-nitrobenzoic acid, one must understand the thermodynamic profile of its functional groups:

  • Carboxylic Acid (pKₐ ~2.0): Highly acidic and easily deprotonated by mild bases.

  • Phenolic Hydroxyl (pKₐ ~7.0): The presence of the strongly electron-withdrawing nitro (-NO₂) group at the ortho-position significantly increases the acidity of the phenol compared to unsubstituted phenol (pKₐ ~10.0). It also participates in intramolecular hydrogen bonding with the adjacent carboxylate.

The Role of Base Selection

The divergence between selective esterification and exhaustive bis-allylation is fundamentally driven by the choice of base [2]:

  • Mild Bases (e.g., NaHCO₃): The conjugate acid of sodium bicarbonate (H₂CO₃) has a pKₐ of ~6.4. It is sufficiently basic to quantitatively deprotonate the carboxylic acid but is too weak to fully deprotonate the nitro-phenol. Consequently, using NaHCO₃ with 1 equivalent of allyl bromide selectively yields the allyl ester (mono-allylation).

  • Strong Bases (e.g., K₂CO₃ or Cs₂CO₃): The conjugate acid of carbonate (HCO₃⁻) has a pKₐ of ~10.3. Potassium carbonate easily deprotonates both the carboxylic acid and the phenol, generating a bis-anion. When heated with an excess of allyl bromide, this pathway drives the reaction to the bis-allylated product (allyl 2-(allyloxy)-3-nitrobenzoate) [3].

Reaction Workflows & Decision Tree

AllylationPathways SM 2-Hydroxy-3-nitrobenzoic acid (Starting Material) CondA Excess Allyl-Br (>2.5 eq) K2CO3 (3.0 eq) DMF or Acetone, Reflux SM->CondA Strong Base / Heat CondB Allyl-Br (1.05 eq) NaHCO3 (1.2 eq) DMF, RT SM->CondB Mild Base CondC 1. MeOH, H2SO4 (cat.) 2. Allyl-Br, K2CO3 3. NaOH, H2O/THF SM->CondC Protection/Deprotection ProdA Allyl 2-(allyloxy)-3-nitrobenzoate (Bis-allylation) CondA->ProdA ProdB Allyl 2-hydroxy-3-nitrobenzoate (Selective Esterification) CondB->ProdB ProdB->CondA Excess Allyl-Br ProdC 2-(allyloxy)-3-nitrobenzoic acid (Selective O-Allylation) CondC->ProdC

Figure 1: Divergent allylation pathways of 2-hydroxy-3-nitrobenzoic acid based on base selection.

Standard Operating Protocols (SOPs)

Protocol A: Exhaustive Bis-Allylation

Target: Allyl 2-(allyloxy)-3-nitrobenzoate Mechanism: Global deprotonation followed by dual Sₙ2 displacement.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-nitrobenzoic acid (1.0 equiv, e.g., 10 mmol, 1.83 g) and anhydrous DMF (25 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 30 mmol, 4.15 g). Stir the resulting suspension at room temperature for 15 minutes to ensure complete bis-anion formation (solution will turn deep yellow/orange).

  • Alkylation: Add allyl bromide (2.5 equiv, 25 mmol, 2.16 mL) dropwise via syringe. Caution: Allyl bromide is a potent lachrymator and alkylating agent; perform strictly in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The bis-allylated product will appear as a highly mobile, UV-active spot.

  • Workup (Self-Validating): Cool to room temperature and quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol or mono-allylated intermediates. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the pure bis-allylated product.

Protocol B: Selective Carboxylate Allylation (Esterification)

Target: Allyl 2-hydroxy-3-nitrobenzoate Mechanism: Selective deprotonation of the highly acidic carboxylate proton.

  • Setup: Dissolve 2-hydroxy-3-nitrobenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.

  • Base Addition: Add NaHCO₃ (1.2 equiv, 12 mmol, 1.01 g). Stir at room temperature for 30 minutes. Gas evolution (CO₂) will be observed.

  • Alkylation: Slowly add allyl bromide (1.05 equiv, 10.5 mmol, 0.91 mL).

  • Reaction: Stir at room temperature (or gently warm to 40 °C) for 12 hours. TLC monitoring (Hexanes:EtOAc 2:1) will show the consumption of the baseline starting material and the appearance of a moderately polar spot.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the organic layer thoroughly with water (3 × 20 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

  • Validation: The presence of the free phenol can be confirmed by a positive ferric chloride (FeCl₃) test or by the presence of a broad -OH stretch (~3200 cm⁻¹) in FTIR.

Protocol C: Selective Phenolic O-Allylation

Target: 2-(allyloxy)-3-nitrobenzoic acid Mechanism: Transient ester protection, phenolic allylation, and subsequent selective saponification.

  • Esterification: Reflux 2-hydroxy-3-nitrobenzoic acid in methanol with a catalytic amount of H₂SO₄ for 12 hours to yield methyl 2-hydroxy-3-nitrobenzoate.

  • O-Allylation: Treat the methyl ester (1.0 equiv) with K₂CO₃ (1.5 equiv) and allyl bromide (1.2 equiv) in acetone at reflux for 8 hours. Filter the inorganic salts and concentrate to yield methyl 2-(allyloxy)-3-nitrobenzoate.

  • Saponification: Dissolve the intermediate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 4 hours. Acidify the aqueous layer to pH 2 using 1M HCl. The target 2-(allyloxy)-3-nitrobenzoic acid will precipitate as a solid, which can be collected by vacuum filtration.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for achieving high regioselectivity during the allylation of 2-hydroxy-3-nitrobenzoic acid.

Target ProductReagents & EquivalentsBaseSolventTempTimeExpected Yield
Bis-allylation (Ester + Ether)Allyl-Br (2.5 - 3.0 eq)K₂CO₃ (3.0 eq)DMF or Acetone60 °C (Reflux)12–16 h85–92%
Selective Esterification (Mono)Allyl-Br (1.05 eq)NaHCO₃ (1.2 eq)DMFRT to 40 °C12 h75–85%
Selective O-Allylation (Ether)1. MeOH/H⁺2. Allyl-Br (1.2 eq)3. NaOH/H₂O1. None2. K₂CO₃3. NaOH1. MeOH2. Acetone3. THF/H₂O1. Reflux2. Reflux3. RT3-step process65–70% (Over 3 steps)

Troubleshooting & Safety Considerations

  • Toxicity & Handling: Allyl bromide is highly toxic, flammable, and a severe eye/respiratory irritant (lachrymator). All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Incomplete Bis-Allylation: If the bis-allylation reaction stalls at the mono-allylated stage, it is typically due to wet K₂CO₃. Ensure the potassium carbonate is oven-dried before use, and consider adding a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the alkylation via the Finkelstein reaction.

  • Removal of Excess Alkylating Agent: If excess allyl bromide remains post-reaction, it can be quenched during workup by stirring the crude mixture with a dilute aqueous solution of ammonium hydroxide or ethanolamine for 30 minutes prior to extraction.

References

  • Development of a Phase-Transfer-Catalyzed, [2,3]-Wittig Rearrangement Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

  • Small-molecules that covalently react with a human prolyl hydroxylase – Towards activity modulation and substrate capture Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]

Method

Application Notes and Protocols: High-Purity Isolation of 3-(Allyloxy)-2-nitrobenzoic Acid

Abstract This document provides a comprehensive guide to the purification of crude 3-(Allyloxy)-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemicals. The purity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of crude 3-(Allyloxy)-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemicals. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). We present three robust purification methodologies: acid-base extraction, recrystallization, and silica gel column chromatography. This guide is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying chemical principles and troubleshooting strategies to ensure the attainment of high-purity material.

Introduction and Physicochemical Profile

3-(Allyloxy)-2-nitrobenzoic acid is an aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a nitro group, and an allyl ether. This combination of functionalities makes it a versatile building block, but also introduces specific challenges in its purification. The acidic nature of the carboxyl group, the electron-withdrawing character of the nitro group, and the reactivity of the allyl group must all be considered when selecting a purification strategy.

The primary goal of purification is to remove unreacted starting materials, by-products, and any reagents from the synthesis. The choice of method will depend on the nature of the impurities, the desired scale of purification, and the required final purity.

1.1. Physicochemical Data

While extensive experimental data for 3-(Allyloxy)-2-nitrobenzoic acid is not widely published, we can infer its properties from its structure and data from closely related analogs.

PropertyValue / Expected CharacteristicsSource / Rationale
CAS Number 1553518-57-2[1]
Molecular Formula C₁₀H₉NO₅Calculated
Molecular Weight 223.18 g/mol Calculated
Appearance Expected to be an off-white to yellow solid.Analogy with related nitrobenzoic acids.[2]
Melting Point (°C) Estimated: 170-190Based on the melting point of 3-Hydroxy-2-nitrobenzoic acid (176-182 °C).[3][4]
pKa Estimated: ~3.0-3.5The electron-withdrawing nitro group increases acidity compared to benzoic acid. The pKa is expected to be similar to 3-nitrobenzoic acid (3.47).[5]
Solubility Low in cold water; soluble in hot water and polar organic solvents like ethanol, methanol, and ethyl acetate.Based on solubility data for 3-nitrobenzoic acid.[6][7]
1.2. Common Impurities in Crude Synthesis

The most common synthetic route to 3-(Allyloxy)-2-nitrobenzoic acid is the Williamson ether synthesis, starting from 3-Hydroxy-2-nitrobenzoic acid and an allyl halide (e.g., allyl bromide) in the presence of a base.

Caption: Likely synthetic route and associated impurities.

Based on this, the primary impurities to target for removal are:

  • Unreacted 3-Hydroxy-2-nitrobenzoic acid: The starting material.

  • Inorganic Salts: Formed from the base and the leaving group of the allyl halide (e.g., KBr, NaBr).

  • Neutral By-products: Potentially from side reactions, though generally minor.

Protocol 1: Purification via Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude mixture with a weak aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. The two phases are then separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified 3-(Allyloxy)-2-nitrobenzoic acid to precipitate out of the solution.[5][8]

2.1. Experimental Workflow

Acid_Base_Extraction_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation A Crude Product B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add aq. NaHCO₃ Solution C->D E Shake & Vent Funnel D->E F Separate Layers E->F G Aqueous Layer (contains Sodium 3-(Allyloxy)-2-nitrobenzoate) F->G Bottom Layer H Organic Layer (contains neutral impurities) F->H Top Layer I Cool Aqueous Layer in Ice Bath G->I J Acidify with HCl (aq) to pH ~2 I->J K Precipitate Forms J->K L Collect by Vacuum Filtration K->L M Wash with Cold Water L->M N Dry to Yield Pure Product M->N

Caption: Workflow for purification by acid-base extraction.

2.2. Detailed Protocol
  • Dissolution: Dissolve the crude 3-(Allyloxy)-2-nitrobenzoic acid (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100-150 mL) in a beaker. If there are insoluble solids (likely inorganic salts), they can be filtered off at this stage.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~3.0-3.5) but not strong enough to deprotonate the phenolic starting material (pKa ~8-10) if it is present in large amounts. This provides selectivity.[9]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (50 mL) to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first one.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A precipitate of the purified product should form.

    • Self-Validation: Check the pH with litmus paper or a pH meter to ensure complete protonation and precipitation.[10]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification via Recrystallization

Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the crude material at an elevated temperature but not at room or cold temperatures, allowing the pure compound to crystallize out upon cooling while impurities remain dissolved in the mother liquor.[11] For nitrobenzoic acids, water or alcohol-water mixtures are often effective.[12]

3.1. Experimental Workflow

Recrystallization_Workflow A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent (e.g., Ethanol/Water) to Dissolve A->B C Hot Filtration (if needed) to remove insoluble impurities B->C optional D Allow Solution to Cool Slowly to Room Temperature B->D C->D E Cool Further in Ice Bath to Maximize Crystallization D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals to Yield Pure Product G->H Chromatography_Workflow A Select Eluent via TLC Analysis (Target Rf ~0.3) B Pack Column with Silica Gel Slurry A->B D Load Sample onto Column B->D C Prepare Sample: Dissolve Crude in Minimal Solvent C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Obtain Purified Product I->J

Sources

Application

High-performance liquid chromatography (HPLC) methods for analyzing 3-(Allyloxy)-2-nitrobenzoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Allyloxy)-2-nitrobenzoic acid Authored by: Gemini, Senior Application Scientist Abstract This document provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Allyloxy)-2-nitrobenzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of 3-(Allyloxy)-2-nitrobenzoic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. As a key intermediate in various synthetic pathways, ensuring the purity and accurate quantification of this compound is critical. This guide delves into the rationale behind the method development, offers a detailed, step-by-step protocol for analysis, and outlines the necessary validation parameters as per ICH guidelines to ensure a robust and reliable method.[1][2][3][4] The protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring a validated method for this specific analyte.

Introduction and Method Rationale

3-(Allyloxy)-2-nitrobenzoic acid is an aromatic carboxylic acid characterized by its polarity, the presence of strong UV-absorbing chromophores (the nitro group and the benzene ring), and an acidic nature.[5] These molecular features make RP-HPLC an ideal analytical technique for its separation and quantification.[6][7]

The core principle of this method is to manipulate the polarity differences between the analyte and the stationary phase to achieve retention and separation. The causality behind our experimental choices is as follows:

  • Chromatographic Mode Selection: Reversed-phase chromatography is the dominant mode for separating polar organic molecules.[6][8] By using a non-polar stationary phase (C18) and a polar mobile phase, we can effectively retain 3-(Allyloxy)-2-nitrobenzoic acid and separate it from potential impurities.

  • Control of Analyte Ionization: The analyte is a carboxylic acid with a pKa similar to 3-nitrobenzoic acid (pKa ≈ 3.47).[5] To achieve consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxyl group must be suppressed.[9][10] This is accomplished by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[11] A mobile phase pH of approximately 2.5-3.0 ensures the analyte is in its neutral, more hydrophobic form, promoting interaction with the C18 stationary phase.[10][12]

  • Stationary Phase Chemistry: A C18 (octadecylsilane) column is selected as the foundational stationary phase due to its versatility and wide applicability in retaining a broad range of compounds through hydrophobic interactions.[8] For highly polar analytes like this, columns specifically designed for enhanced polar retention, such as those compatible with 100% aqueous mobile phases or those with polar end-capping, can also offer improved peak shape and retention.[13][14][15]

  • Mobile Phase Composition: A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) provides a robust separation window. ACN is often preferred over methanol as it typically offers lower viscosity and different selectivity.[10][11] Phosphoric acid is an excellent choice for pH modification in UV-based methods due to its low UV cutoff wavelength.[16]

  • UV Wavelength Selection: The presence of the nitroaromatic system provides strong UV absorbance. While a full UV scan is recommended to determine the precise absorption maximum (λmax) for optimal sensitivity, a wavelength of 254 nm is a common and effective choice for detecting nitro-aromatic compounds.[6][17] Other benzoic acid derivatives show strong absorbance around 230 nm, which can also be considered.[16][18]

Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate analysis of 3-(Allyloxy)-2-nitrobenzoic acid. Adherence to system suitability criteria is essential for ensuring the validity of the results.

Materials and Instrumentation
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄), 85%

    • 3-(Allyloxy)-2-nitrobenzoic acid Reference Standard

  • Glassware & Consumables: Volumetric flasks, pipettes, 0.22 or 0.45 µm syringe filters (PTFE or other compatible material).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. To a 1000 mL volumetric flask, add 1.0 mL of 85% phosphoric acid and dilute to the mark with HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Degas before use.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the 3-(Allyloxy)-2-nitrobenzoic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.

  • Sample Preparation: Accurately weigh an amount of the sample containing approximately 25 mg of 3-(Allyloxy)-2-nitrobenzoic acid and prepare it in the same manner as the Standard Stock Solution. Create a working sample solution by diluting it to a final concentration of approximately 50 µg/mL with the Sample Diluent. Prior to injection, filter the final solution through a 0.45 µm syringe filter.[12][19]

Chromatographic Conditions

The following parameters provide a robust starting point for the analysis.

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Reference Standard dissolve Dissolve in Sample Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate System Equilibration (Initial Conditions) filter->equilibrate inject Inject Sample/ Standard (10 µL) equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration & Identification detect->integrate calculate Quantification vs. Reference Standard integrate->calculate report Generate Report (Purity, Assay) calculate->report

Caption: HPLC analytical workflow for 3-(Allyloxy)-2-nitrobenzoic acid.

System Suitability and Data Analysis

Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the following criteria.

ParameterAcceptance CriteriaCausality
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce narrow peaks for better resolution.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.

Quantification: The amount of 3-(Allyloxy)-2-nitrobenzoic acid in the sample can be calculated using the external standard method based on the peak areas.

Method Validation Protocol Overview (ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][20] For the quantification of 3-(Allyloxy)-2-nitrobenzoic acid, the following parameters must be evaluated.

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and the test sample. The method is specific if the analyte peak is well-resolved from any other peaks and there is no interference at its retention time in the blank or placebo chromatograms.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 10 µg/mL to 100 µg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day. The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established as the concentration that yields a signal-to-noise ratio of approximately 10:1.[1]

  • Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria should still be met under these varied conditions.

References

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • Waters Column Selection Guide for Polar Compounds. Waters.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2008). ResearchGate.
  • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Benchchem.
  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. (1996). PubMed.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (2007). LCGC International.
  • ICH guidelines for validation final. (2018). SlideShare.
  • HPLC Column Selection Guide. Welch Materials, Inc.
  • HPLC Column Selection Guide. Phenomenex.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). (2025). ALWSCI.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Analysis of Organic Acids in Aqueous Samples Application. Agilent.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. (2000). PubMed.
  • HPLC Sample Preparation. Organomation.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). ResearchGate.
  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • 3-Nitrobenzoic acid. Wikipedia.
  • Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
  • Separation of 3-(Allyl)-2-(allyloxy)benzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). AppsLab Library.
  • 3-(Allyloxy)-2-nitrobenzoic acid. BLD Pharm.
  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2019). Semantic Scholar.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Benchchem.
  • NITROBENZOIC ACID. Ataman Kimya.
  • HPLC UV detection. (2018). Element Lab Solutions.
  • 3-Methoxy-2-nitrobenzoic acid. PubChem.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • 2-Allyloxy-5-nitrobenzoic acid. (2009). PMC.
  • How to select the UV wavelength for related substances?. (2012). Chromatography Forum.
  • UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... (2014). ResearchGate.
  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.

Sources

Method

Application of 3-(Allyloxy)-2-nitrobenzoic Acid in the Synthesis of Advanced Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Advanced Application Notes and Experimental Protocols Executive Summary & Chemical Rationale The development of n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Advanced Application Notes and Experimental Protocols

Executive Summary & Chemical Rationale

The development of next-generation agrochemicals relies heavily on highly functionalized, versatile building blocks. 3-(Allyloxy)-2-nitrobenzoic acid (3-ANBA) is a uniquely positioned intermediate due to its orthogonal reactivity profile. It features three distinct functional groups—a carboxylic acid, a nitro group, and an allyl ether—that can be manipulated independently.

As a Senior Application Scientist, I have found that 3-ANBA serves as an ideal divergent scaffold for two major classes of agrochemicals:

  • Anthranilic Diamide Insecticides: By chemoselectively reducing the nitro group while preserving the allyl ether, 3-ANBA is converted into 3-allyloxyanthranilic acid. This is a direct precursor to diamide insecticides, which act as potent modulators of the insect ryanodine receptor (RyR)[1],[2].

  • Benzoxazinone Herbicides: By deprotecting or rearranging the allyl group and reducing the nitro moiety, the resulting 2-amino-3-hydroxybenzoic acid core can be cyclized into a benzoxazinone scaffold. This structural motif is the cornerstone of protoporphyrinogen oxidase (PPO) inhibitors[3],[4].

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols for utilizing 3-ANBA in agrochemical discovery.

Pathway A: Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole) are a multi-billion dollar class of insecticides that selectively activate insect ryanodine receptors, causing uncontrolled calcium release and rapid paralysis in lepidopteran pests[1],[2]. Integrating an allyloxy group at the 3-position of the anthranilic core modulates the lipophilicity and receptor binding kinetics of the resulting diamide.

Workflow: From 3-ANBA to Diamide

Workflow1 A 3-(Allyloxy)-2-nitrobenzoic acid (3-ANBA) B 3-Allyloxyanthranilic acid (Intermediate) A->B Fe/NH4Cl Chemoselective Reduction C Fused Oxazinone (Activated Intermediate) B->C Pyrazole-COOH MsCl, Pyridine D Anthranilic Diamide (RyR Activator) C->D MeNH2 (aq) Aminolysis

Fig 1. Synthetic workflow for diamide insecticides from 3-ANBA via chemoselective reduction.
Protocol 1: Chemoselective Reduction of 3-ANBA

Objective: Reduce the 2-nitro group to an amine without hydrogenating the 3-allyloxy double bond.

Expertise & Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is contraindicated here, as it will rapidly reduce the allyl ether to a propyl ether. Instead, a Béchamp-type reduction utilizing zero-valent iron and ammonium chloride is employed. This method transfers electrons selectively to the nitro group, leaving the alkene completely unaffected[5],[6]. During the reaction, the zero-valent iron is oxidized to magnetite (Fe₃O₄), which is easily removed via filtration[6].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, suspend 3-ANBA (10.0 mmol) in a mixture of ethanol and deionized water (3:1 v/v, 100 mL).

  • Activation: Add ammonium chloride (NH₄Cl, 20.0 mmol) and stir for 5 minutes at room temperature.

  • Reduction: Add fine Iron powder (325 mesh, 40.0 mmol) in three portions to control the mild exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the yellow nitro compound is fully consumed, yielding a highly fluorescent blue spot (amine) under 254 nm UV light.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Adjust the aqueous residue to pH 4-5 using 1M HCl, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-allyloxyanthranilic acid.

Protocol 2: Sequential Amidation (The Taylor Route)

Objective: Couple 3-allyloxyanthranilic acid with a pyrazole carboxylic acid to form the diamide scaffold.

Expertise & Causality: Direct coupling of anthranilic acids often suffers from poor yields due to the steric hindrance and electronic deactivation of the ortho-amine. We utilize the "Taylor Method"[7], which employs methanesulfonyl chloride (MsCl) and pyridine to form a highly reactive fused benzoxazinone intermediate in situ. This intermediate undergoes rapid, regioselective aminolysis with methylamine to yield the final diamide.

Step-by-Step Methodology:

  • Coupling: Dissolve 3-allyloxyanthranilic acid (5.0 mmol) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (5.0 mmol) in anhydrous acetonitrile (40 mL).

  • Activation: Add pyridine (15.0 mmol) and cool the mixture to 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 6.0 mmol). Stir at room temperature for 2 hours to allow complete formation of the fused oxazinone intermediate.

  • Aminolysis: Cool the flask back to 0 °C. Add aqueous methylamine (40% w/w, 15.0 mmol) dropwise. Stir for 1 hour.

  • Workup: Quench with water (50 mL) and extract with DCM (3 × 30 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and evaporate to yield the crude diamide, which can be recrystallized from ethanol.

Pathway B: Synthesis of Benzoxazinone Herbicides

Protoporphyrinogen IX oxidase (PPO) inhibitors are broad-spectrum herbicides that disrupt chlorophyll biosynthesis[8]. The benzoxazinone scaffold is a privileged structure in PPO inhibitors (e.g., flumioxazin)[8]. 3-ANBA can be strategically deprotected to reveal a phenol, facilitating a ring-closure strategy to construct this scaffold[3],[9].

Workflow: From 3-ANBA to Benzoxazinone

Workflow2 A 3-(Allyloxy)-2-nitrobenzoic acid (3-ANBA) B 2-Amino-3-hydroxybenzoic acid A->B 1. Pd(PPh3)4, Morpholine 2. Fe/NH4Cl C Benzoxazinone Scaffold (PPO Inhibitor) B->C Ethyl 2-bromopropionate K2CO3, DMF, 110°C

Fig 2. Synthetic workflow for PPO-inhibiting benzoxazinone herbicides utilizing 3-ANBA.
Protocol 3: Deallylation and Benzoxazinone Cyclization

Expertise & Causality: The allyloxy group acts as a robust protecting group. To build the benzoxazinone ring, we must unmask the phenol. A Tsuji-Trost deallylation using a Pd(0) catalyst and morpholine (as an allyl scavenger) cleanly removes the allyl group without affecting the nitro or carboxylic acid groups. Following nitro reduction, the resulting ortho-aminophenol undergoes a double alkylation/acylation cascade with an α-halo ester to form the heterocycle.

Step-by-Step Methodology:

  • Deallylation: Dissolve 3-ANBA (5.0 mmol) in anhydrous THF (30 mL) under N₂. Add morpholine (15.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 5 mol%). Stir at 60 °C for 3 hours.

  • IPC: TLC (DCM:MeOH 8:2) will show the disappearance of the starting material and the formation of a highly polar spot (3-hydroxy-2-nitrobenzoic acid).

  • Reduction: Subject the crude intermediate to the Fe/NH₄Cl reduction described in Protocol 1 to yield 2-amino-3-hydroxybenzoic acid.

  • Cyclization: In a 100 mL flask, combine the aminophenol (4.0 mmol), anhydrous K₂CO₃ (10.0 mmol), and DMF (20 mL). Heat to 80 °C for 20 minutes.

  • Ring Closure: Slowly add ethyl 2-bromopropionate (4.5 mmol). Increase the temperature to 110 °C and stir for 12 hours[8].

  • Workup: Cool to room temperature, pour into ice water (100 mL), and adjust the pH to 6.5 using 1M HCl[8]. Extract with EtOAc, dry, and purify via flash chromatography to isolate the benzoxazinone core.

Quantitative Data Summaries

To validate the robustness of the experimental choices, the following tables summarize optimization data for the chemoselective reduction step and the bioactivity profiles of the resulting agrochemical classes.

Table 1: Optimization of Nitro Reduction in the Presence of an Allyl Ether [5],[6]

Catalyst / Reagent SystemSolvent & TempNitro Conversion (%)Alkene Preservation (%)Yield of Anthranilic Acid (%)
Pd/C, H₂ (1 atm)MeOH, 25 °C>99<5<5 (Propyl byproduct)
Zn dust, NH₄ClMeOH, 25 °C85>9978
Fe powder, NH₄Cl EtOH/H₂O, 70 °C >99 >99 92
Ag/HT, CO/H₂ODMA, 150 °C>99>9989

Note: Iron/Ammonium chloride provides the optimal balance of high conversion, perfect chemoselectivity, and operational safety without requiring high-pressure equipment.

Table 2: Comparative Bioactivity Metrics of 3-ANBA Derived Agrochemicals [3],[7]

Compound ClassTarget Enzyme/ReceptorApplicationKey Bioactivity Metric
3-Allyloxy Diamides Ryanodine Receptor (RyR)InsecticideLC₅₀ (P. xylostella): 0.05 - 0.2 mg/L
Benzoxazinone Hybrids Protoporphyrinogen Oxidase (PPO)HerbicideKᵢ (NtPPO): 10 - 50 nM

References

  • Source: wikipedia.
  • Source: nih.
  • Source: rhhz.
  • Source: researchgate.
  • Source: preprints.
  • Source: acs.
  • Source: acs.
  • Source: longdom.

Sources

Application

Utilizing 3-(Allyloxy)-2-nitrobenzoic acid in protecting group strategies

Application Notes & Protocols Topic: Utilizing 3-(Allyloxy)-2-nitrobenzoic Acid in Advanced Protecting Group Strategies Abstract In the intricate landscape of multi-step organic synthesis, the strategic use of protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Utilizing 3-(Allyloxy)-2-nitrobenzoic Acid in Advanced Protecting Group Strategies

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, offer an essential layer of synthetic control.[1] This guide introduces a versatile protecting group scaffold based on 3-(allyloxy)-2-nitrobenzoic acid, which uniquely combines the functionalities of a palladium-labile allyl ether and a photolabile o-nitrobenzyl group. This dual-mode system enables not only conventional protection and deprotection but also a powerful two-stage release strategy, providing chemists with enhanced control over complex synthetic pathways. We will detail the synthesis of the core reagent, its application in protecting alcohols, and the distinct protocols for its sequential or direct cleavage.

The 3-(Allyloxy)-2-nitrobenzyl Scaffold: A Rationale for Design

The power of the 3-(allyloxy)-2-nitrobenzoic acid scaffold lies in the integration of two distinct, orthogonally-cleavable functionalities into a single molecular entity.

  • The o-Nitrobenzyl Moiety: This is a classic photolabile protecting group (PPG).[2] Upon irradiation with UV light (typically >300 nm), it undergoes an intramolecular rearrangement, leading to the release of the protected functional group under neutral, reagent-free conditions.[3] This process is often referred to as "uncaging" and is invaluable for applications requiring precise spatial and temporal control, such as in chemical biology and materials science.[4] The underlying mechanism is a Norrish Type II-like reaction that proceeds through an aci-nitro intermediate.[2][5]

  • The Allyl Ether Moiety: Allyl groups are a robust class of protecting groups, stable to a wide range of acidic and basic conditions.[6] Their removal is most commonly achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[7][8] This high degree of specificity makes the allyl group orthogonal to many other common protecting groups, such as Boc, Fmoc, and silyl ethers.[9][10]

By combining these two motifs, we create a protecting group that can be removed in two distinct ways or modified in a stepwise fashion, offering a unique tactical advantage in complex syntheses.

G Scaffold 3-(Allyloxy)-2-nitrobenzoic acid Scaffold oNB o-Nitrobenzyl Core (Photolabile) Scaffold->oNB Comprises Allyl Allyl Ether (Pd-Labile) Scaffold->Allyl Comprises Deprotection Orthogonal Deprotection Pathways oNB->Deprotection Enables Allyl->Deprotection Enables Photo Direct Photolysis (UV Light, >300 nm) Deprotection->Photo Offers Pd Deallylation (Pd(0) Catalysis) Deprotection->Pd Offers

Figure 1: Core components of the dual-function scaffold.

Synthesis of the Core Reagent: 3-(Allyloxy)-2-nitrobenzoic acid

The protecting group precursor is synthesized via a standard Williamson ether synthesis from commercially available 3-hydroxy-2-nitrobenzoic acid.

Protocol 2.1: Synthesis of 3-(Allyloxy)-2-nitrobenzoic acid
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent, such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq.) to the solution. The mixture will become a suspension.

  • Alkylation: Add allyl bromide (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Acidify the filtrate with 1 M HCl until the pH is ~2. The product will precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield 3-(allyloxy)-2-nitrobenzoic acid as a solid.

Application: Protection of Alcohols

The carboxylic acid of the scaffold is used to protect alcohols via esterification, forming a 3-(allyloxy)-2-nitrobenzyl ether linkage.

Protocol 3.1: General Procedure for Alcohol Protection
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq.), 3-(allyloxy)-2-nitrobenzoic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the pure protected alcohol.

Substrate ExampleTime (h)Yield (%)Notes
Benzyl Alcohol1692Primary alcohol, high reactivity.
Cyclohexanol1885Secondary alcohol, slightly slower reaction.
Geraniol1688Tolerates presence of isolated double bonds.
4-Nitrobenzyl alcohol1495Electron-withdrawing groups do not impede esterification.

Deprotection Strategies: A Two-Stage Release System

The key advantage of this scaffold is the ability to either release the protected alcohol directly via photolysis or to first modify the protecting group via palladium catalysis before a subsequent photolytic release.

Strategy A: Direct Photolytic Cleavage

This protocol releases the parent alcohol directly from the fully intact protecting group.

G Protected_Alcohol Protected Alcohol (R-O-PG) UV_Light hv (>300 nm) Protected_Alcohol->UV_Light Released_Alcohol Released Alcohol (R-OH) + Nitroso Byproduct UV_Light->Released_Alcohol

Figure 2: Workflow for direct photolytic deprotection.
  • Solution Preparation: Dissolve the protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be low enough to ensure good light penetration (typically 1-10 mM).

  • Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution using a high-pressure mercury lamp equipped with a Pyrex filter to block light below 300 nm, preventing damage to other functional groups.[2]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. The crude product can then be purified by column chromatography or crystallization to separate the desired alcohol from the 3-allyloxy-2-nitrosobenzoate byproduct.

Strategy B: Sequential Two-Stage Cleavage

This strategy involves two distinct chemical steps, providing an intermediate stage where the properties of the protected molecule are altered before the final release.

Stage 1: Palladium-Catalyzed Deallylation

This step selectively removes the allyl group, converting the protecting group into a 3-hydroxy-2-nitrobenzyl ester. This transformation can alter the molecule's polarity and UV-Vis absorption characteristics.

G cluster_0 Palladium-Catalyzed Deallylation Start 3-(Allyloxy)-2-nitrobenzyl Ester Catalyst Pd(PPh₃)₄ + Scavenger Start->Catalyst 1. Oxidative Addition Intermediate 3-(Hydroxy)-2-nitrobenzyl Ester Catalyst->Intermediate 2. Nucleophilic Trapping

Figure 3: Palladium-catalyzed deallylation workflow.
  • Inert Atmosphere: To a solution of the protected substrate in an appropriate solvent (e.g., THF, DCM), add an allyl scavenger such as dimedone, formic acid, or morpholine (5-10 eq.).[7]

  • Catalyst Addition: Degas the solution with argon or nitrogen for 15 minutes. Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solution and purify by flash column chromatography to isolate the 3-hydroxy-2-nitrobenzyl protected intermediate.

Stage 2: Photolytic Cleavage of the Hydroxy Intermediate

The intermediate from Stage 1 can now be cleaved using the same photolysis protocol as in Strategy A.

  • Follow Protocol 4.1.1 using the 3-hydroxy-2-nitrobenzyl protected intermediate as the starting material. The deprotection will release the desired alcohol and a 3-hydroxy-2-nitrosobenzoate byproduct.

Comparative Summary of Deprotection Strategies

StrategyStep 1Step 2Key Features
A: Direct Photolysis (UV, >300 nm)-Single-step, reagent-free cleavage. Ideal for rapid uncaging.
B: Sequential Pd(0) Catalysis + ScavengerPhotolysis (UV, >300 nm)Two-stage release. Allows for modification of PG properties mid-synthesis. Offers an additional layer of orthogonal control.

Troubleshooting

  • Incomplete Deallylation: If the palladium-catalyzed reaction stalls, the catalyst may have decomposed. Ensure the reaction is performed under a strictly inert atmosphere. If sulfur-containing functional groups are present, they may poison the catalyst; in such cases, a higher catalyst loading may be required.[11]

  • Low Photolysis Yield: Ensure the solvent is UV-transparent at the irradiation wavelength. If the substrate has a high optical density, use a more dilute solution or a reactor with a shorter path length. The nitroso byproduct can sometimes act as an inner filter, absorbing light; ensure irradiation is continuous until the reaction is complete.[3]

  • Side Reactions during Photolysis: Over-irradiation or use of shorter wavelengths (<300 nm) can lead to degradation of sensitive substrates. Always use a filter and monitor the reaction closely to stop it upon completion.[2]

Conclusion

The 3-(allyloxy)-2-nitrobenzoic acid scaffold provides a sophisticated tool for advanced protecting group strategies. Its dual-mode nature allows for either direct, one-step photolytic deprotection or a unique two-stage cleavage involving palladium catalysis followed by photolysis. This flexibility grants researchers enhanced control over the synthesis of complex molecules, enabling the modulation of molecular properties mid-synthesis and offering an additional level of orthogonality. This system is particularly well-suited for applications in medicinal chemistry, total synthesis, and chemical biology where precise and staged molecular manipulation is critical for success.

References

  • Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1987). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University Repository. Available at: [Link]

  • Ishizaki, M., Yamada, M., Watanabe, S., Hoshino, O., Nishitani, K., Hayashida, M., Tanaka, A., & Hara, H. (2004). Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron, 60(35), 7973-7981. Available at: [Link]

  • Zhu, X., & Li, Z. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(10), 1851-1853. Available at: [Link]

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment. Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042.
  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. . Available at: [Link]

  • Fournier, L., Gauron, C., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(28), 7476-7485. Available at: [Link]

  • Baran, P. S. (n.d.). Deprotection: The Concept of Orthogonal Sets. Baran Group, The Scripps Research Institute. Available at: [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups in Organic Synthesis. Request PDF. Available at: [Link]

  • Schaper, K., & Yagci, Y. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4474–4484. Available at: [Link]

  • An, H., & Lee, H.-S. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern Research Labs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. . Available at: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Organic Chemistry Key Concepts. Available at: [Link]

  • Hasan, A., Stengele, K.-P., Giegrich, H., Cornwell, P., Isham, K. R., Sach-Peltason, L., & Pfleiderer, W. (1997). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 94(20), 10635–10640. Available at: [Link]

  • Wang, P., & Zhu, X. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (2023). 3-Nitrobenzoic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ferreira, M. A. B., de Oliveira, L. F. C., & de Oliveira, A. B. (2009). 2-Allyloxy-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1718. Available at: [Link]

  • Lahm, G. P., Smith, B. K., & Selby, T. P. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.
  • Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Available at: [Link]

  • Lloyd, E. A., & Gershon, V. P. (1922). Process for making nitrobenzoic acid and intermediates. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming purification difficulties of 3-(Allyloxy)-2-nitrobenzoic acid

Technical Support Center: Troubleshooting the Purification of 3-(Allyloxy)-2-nitrobenzoic Acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 3-(Allyloxy)-2-nitrobenzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized aromatic intermediates. 3-(Allyloxy)-2-nitrobenzoic acid presents a unique triad of purification challenges: a highly polar and acidic carboxylate group, a sterically demanding and electron-withdrawing ortho-nitro group, and a flexible, thermally sensitive allyloxy ether.

This guide deconstructs the physicochemical causality behind common isolation failures and provides self-validating protocols to ensure high-purity recovery.

I. Chromatographic Tailing and Co-elution

Q: When purifying crude 3-(Allyloxy)-2-nitrobenzoic acid via normal-phase silica gel chromatography, the compound streaks severely down the column, leading to poor resolution from allyl halides and 3-hydroxy-2-nitrobenzoic acid. How can I fix this?

A: This is a classic manifestation of secondary interactions. The carboxylic acid moiety ( pKa​ ~ 2.5–3.0, enhanced by the electron-withdrawing ortho-nitro group) acts as a strong hydrogen-bond donor to the free silanol groups (-SiOH) on the stationary phase. This causes non-linear adsorption isotherms, resulting in severe tailing.

The Fix: You must suppress the ionization of the carboxylic acid. Introduce a volatile acidic modifier—typically 0.1% to 1.0% glacial acetic acid or formic acid—into your mobile phase (e.g., Hexanes/EtOAc). The modifier protonates the analyte, forcing it into its less polar, neutral state, while simultaneously capping the active silanol sites on the silica [1].

II. "Oiling Out" vs. Crystallization

Q: During recrystallization, the product separates as a biphasic syrup ("oils out") rather than forming distinct crystals. Why does this happen, and how do I force nucleation?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature of the solvent mixture, often due to the presence of impurities or solvent entrapment. The flexible allyloxy chain introduces significant conformational entropy, which hinders the rigid packing required for crystal lattice formation.

The Fix: Abandon direct recrystallization of the crude mixture. Instead, exploit the compound's acidity through a rigorous Acid-Base Extraction (pH swing). By converting the acid to its water-soluble sodium salt, you can wash away neutral organic impurities. Re-acidification precipitates the free acid in a state of much higher purity, which readily crystallizes.

III. Thermal Degradation and Chemical Instability

Q: I attempted to remove residual high-boiling solvents via vacuum distillation at elevated temperatures (>120°C), but LC-MS shows a new isomeric impurity. What is degrading?

A: You are inadvertently triggering an aromatic Claisen rearrangement. Allyl aryl ethers are thermally labile. At elevated temperatures, the allyloxy group undergoes a concerted [3,3]-sigmatropic rearrangement, migrating the allyl group to the available ortho or para positions on the aromatic ring, followed by rearomatization to form an allyl-phenol derivative [2][3].

The Fix: Never exceed 40–50°C when concentrating or drying this compound. Use high-vacuum rotary evaporation or lyophilization if water is present.

Quantitative Data: Purification Strategy Comparison

To aid in selecting the correct purification route, the following table summarizes the performance metrics of various techniques applied to this specific scaffold.

Purification MethodTypical YieldPurity (HPLC)ScalabilityPrimary Utility
Standard Silica Gel 45 - 55%< 85%LowNot recommended (Severe tailing).
Silica Gel + 1% AcOH 75 - 85%> 95%MediumExcellent for removing structurally similar byproducts.
Acid-Base Extraction 85 - 95% > 98% High Best for bulk purification and removing neutral impurities.
Reverse-Phase (C18) 60 - 70%> 99%LowAnalytical/Preparative polishing only; high solvent cost.

Mandatory Visualizations

PurificationWorkflow Start Crude 3-(Allyloxy)- 2-nitrobenzoic acid CheckPurity Assess Impurity Profile (TLC/LC-MS) Start->CheckPurity IsPolar Polar Impurities? (e.g., Unreacted acid) CheckPurity->IsPolar IsNonPolar Non-Polar Impurities? (e.g., Allyl halides) CheckPurity->IsNonPolar AcidBase Acid-Base Extraction (pH Swing) IsPolar->AcidBase Yes Silica Silica Gel Chromatography (Add 1% AcOH) IsNonPolar->Silica Yes Cryst Recrystallization (EtOAc/Heptane) AcidBase->Cryst Final Polish Silica->Cryst Final Polish

Caption: Troubleshooting Workflow for the Purification of 3-(Allyloxy)-2-nitrobenzoic acid.

AcidBaseLogic Organic1 Organic Phase (EtOAc) Aqueous1 Aqueous Phase (pH 8-9, NaHCO3) Organic1->Aqueous1 Extract with NaHCO3 Impurities Neutral/Basic Impurities Organic1->Impurities Retains ProductSalt Product (Carboxylate Salt) Aqueous1->ProductSalt Contains Organic2 Organic Phase (EtOAc) ProductAcid Product (Free Acid) Organic2->ProductAcid Yields Pure Aqueous2 Aqueous Phase (pH 1-2, HCl) Aqueous2->Organic2 Extract with EtOAc Mix1 Crude Mixture Mix1->Organic1 Dissolve ProductSalt->Aqueous2 Acidify with HCl

Caption: Phase distribution and logical flow of the acid-base extraction process.

Experimental Protocols

Protocol A: Acid-Base Extraction (pH Swing) Workflow

This is a self-validating protocol; phase separation will only occur if the pH thresholds are accurately met, ensuring the target molecule is in the correct ionization state.

  • Dissolution: Dissolve 10.0 g of crude 3-(Allyloxy)-2-nitrobenzoic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Transfer to a separatory funnel. Add 100 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.5). Shake vigorously and vent frequently to release CO2​ gas.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the water-soluble sodium salt of your product. The upper organic layer contains unreacted allyl halides and neutral impurities.

  • Washing: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 50 mL of NaHCO3​ . Combine the aqueous layers. Discard the organic layer.

  • Acidification (The Critical Step): Place the combined aqueous layers in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches 1.5–2.0 (verify with pH paper). The solution will turn cloudy as the free acid precipitates.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (2 x 100 mL). The free acid will migrate into the organic phase.

  • Drying & Concentration: Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at no higher than 40°C to yield the purified solid.

Protocol B: Modified Silica Gel Chromatography

Use this method if structurally similar acidic impurities (e.g., 3-hydroxy-2-nitrobenzoic acid) remain after Protocol A.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 3:1 v/v). Add exactly 1.0% (v/v) Glacial Acetic Acid to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel column using the acidified mobile phase. Do not use dry packing, as the acid modifier must equilibrate with the silica surface.

  • Loading: Dissolve the sample in a minimum amount of EtOAc (containing 1% AcOH) and load it onto the column head.

  • Elution: Elute using the acidified mobile phase. Monitor fractions via TLC (using the same acidified solvent system). The product will elute as a tight, well-resolved band rather than a streak.

  • Post-Column Processing: Pool the product fractions. To remove the residual acetic acid, wash the pooled organic fractions with water (3 x 50 mL) before drying and concentrating at <40°C.

References

  • Process for the separation of mono- and di-carboxylic acid compounds. US Patent 9487465B2. Google Patents.
  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. Available at:[Link]

Optimization

Investigating the stability and degradation of 3-(Allyloxy)-2-nitrobenzoic acid

Welcome to the technical support center for 3-(Allyloxy)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Allyloxy)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established principles of physical organic chemistry and validated analytical methodologies to ensure scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of 3-(Allyloxy)-2-nitrobenzoic acid.

Q1: What are the primary stability concerns for 3-(Allyloxy)-2-nitrobenzoic acid?

A1: The structure of 3-(Allyloxy)-2-nitrobenzoic acid contains three key functional groups that dictate its stability profile: the nitroaromatic system, the allyloxy ether linkage, and the carboxylic acid. Consequently, the primary concerns are:

  • Thermal Decomposition: Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures.[1][2] The decomposition of the closely related 2-nitrobenzoic acid begins in the range of 120-200°C.[3]

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to degradation upon exposure to UV light, which can initiate cleavage of the C-NO₂ bond or other photochemical reactions.[4][5]

  • Hydrolysis: The allyloxy ether linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the allyl group to form 3-hydroxy-2-nitrobenzoic acid and allyl alcohol.[6][7]

  • Oxidation: The allylic C-H bonds are susceptible to oxidation, which can lead to the formation of hydroperoxides, epoxides, or cleavage of the double bond, especially in the presence of oxygen, metal ions, or peroxides.[8]

Q2: What are the recommended storage conditions for solid and in-solution forms of the compound?

A2:

  • Solid Form: For long-term stability, the solid compound should be stored in a tightly sealed, airtight container, protected from light, in a cool, dry environment. Refrigeration at 2-8°C is recommended.[8]

  • In-Solution: Solutions should be prepared fresh whenever possible using high-purity, deoxygenated solvents. If storage is necessary, solutions should be kept in amber vials or containers wrapped in foil to protect from light, stored at low temperatures (2-8°C or frozen), and blanketed with an inert gas like nitrogen or argon to prevent oxidation.[8]

Q3: My solution of 3-(Allyloxy)-2-nitrobenzoic acid is developing a yellow tint over time. What is the likely cause?

A3: The development of a yellow color is often indicative of degradation. For this compound, likely causes include:

  • Photodegradation: Exposure to ambient or UV light can lead to the formation of nitrophenol-like byproducts, which are often colored.[9]

  • Oxidative Degradation: Oxidation of the aromatic ring or the allyl group can produce colored impurities.

  • Nitro Group Reduction: Partial reduction of the nitro group to a nitroso or hydroxylamino group can also result in colored species.

To mitigate this, strictly protect solutions from light and oxygen as described in A2.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimental work.

Problem Potential Cause(s) Suggested Solution(s)
Appearance of Unexpected Peaks in HPLC Analysis 1. Degradation: The compound has degraded due to exposure to light, heat, oxygen, or incompatible pH. 2. Solvent Impurities: The solvent used for dissolution (e.g., aged THF or ether) may contain peroxides, causing oxidative degradation.[8] 3. Hydrolysis: If using aqueous mobile phases or samples prepared in non-buffered water, pH-mediated hydrolysis of the ether linkage may occur.1. Run a Forced Degradation Study: Systematically expose the compound to heat, light, acid, base, and oxidative conditions to identify the degradation products and match their retention times to the unknown peaks. (See Protocol 1). 2. Use Fresh, High-Purity Solvents: Always use freshly opened HPLC-grade solvents and purge with an inert gas.[8] 3. Control pH: Use buffered mobile phases and diluents. For benzoic acid derivatives, an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is recommended to suppress ionization of the carboxyl group, ensuring good peak shape and retention.[10]
Low or Inconsistent Assay Results (e.g., in cell-based assays) 1. Precipitation: The compound may be precipitating out of the assay medium due to its limited aqueous solubility. 2. Degradation in Media: The compound may be unstable in the complex biological medium over the time course of the experiment. 3. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates).1. Verify Solubility: Determine the solubility limit in your assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid vehicle effects. 2. Assess Media Stability: Incubate the compound in the assay medium for the duration of the experiment, and then analyze the sample by HPLC to quantify recovery. 3. Use Low-Binding Plastics: Employ low-adhesion microplates and pipette tips. Include control wells to measure recovery.
Difficulty Achieving Baseline Separation in HPLC 1. Poor Peak Shape: The carboxylic acid group is partially ionized at intermediate pH, leading to peak tailing. 2. Co-elution of Impurities: Degradation products or synthesis-related impurities may have similar polarity to the parent compound.1. Acidify the Mobile Phase: Add 0.1% formic acid, trifluoroacetic acid, or phosphoric acid to the aqueous portion of the mobile phase to ensure the carboxylic acid is fully protonated (neutral).[10] 2. Optimize HPLC Method: Adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., a phenyl-hexyl phase) to alter selectivity.
HPLC Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing common HPLC issues encountered with 3-(Allyloxy)-2-nitrobenzoic acid.

start HPLC Issue Observed (e.g., Extra Peaks, Tailing) check_peak_shape Is Peak Tailing or Fronting Observed? start->check_peak_shape check_extra_peaks Are Unexpected Peaks Present? start->check_extra_peaks check_peak_shape->check_extra_peaks No acidify_mp Action: Acidify Mobile Phase (e.g., 0.1% FA) check_peak_shape->acidify_mp Yes check_freshness Was Sample Freshly Prepared in Pure Solvent? check_extra_peaks->check_freshness Yes identify_peaks Outcome: Identify Degradants and Optimize Storage check_extra_peaks->identify_peaks No, Issue Resolved rerun_fresh Action: Prepare Fresh Sample in High-Purity Solvent check_freshness->rerun_fresh Yes forced_degradation Action: Perform Forced Degradation Study check_freshness->forced_degradation No rerun_fresh->identify_peaks Issue Resolved forced_degradation->identify_peaks

Caption: Logical workflow for troubleshooting common HPLC issues.

Part 3: Mechanistic Insights and Potential Degradation Pathways

Understanding the potential degradation mechanisms is crucial for designing stable formulations and interpreting experimental results.

Q4: What are the likely chemical pathways for the degradation of 3-(Allyloxy)-2-nitrobenzoic acid?

A4: Based on its chemical structure, several degradation pathways can be postulated. The primary sites of reactivity are the C-NO₂, O-Allyl, and allylic C-H bonds.

  • Thermal Degradation: The initial step in the thermal decomposition of related nitrobenzoic acids is believed to be the cleavage of the C-NO₂ bond, which is the weakest bond in the molecule.[3] This is followed by decarboxylation (loss of CO₂) and fragmentation of the aromatic ring.[1][3]

  • Photolytic Degradation: Upon UV irradiation, nitroaromatic compounds can undergo photoreduction to generate nitroso and hydroxylamino species.[11] Another pathway involves intramolecular hydrogen transfer, which can lead to the formation of nitrous acid (HONO).[5]

  • Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage can be cleaved.

    • Acid-Catalyzed: Protonation of the ether oxygen makes the allyl group a better leaving group, which departs as an allylic carbocation, followed by nucleophilic attack by water.[7]

    • Base-Catalyzed: While less common for simple ethers, strong base at high temperatures could promote cleavage.

  • Oxidative Degradation: The allyl group is the most likely site of oxidation. Reaction with radical species (e.g., from peroxide contaminants) can lead to:

    • Epoxidation: Formation of an epoxide across the double bond.

    • Hydroxylation: Formation of a diol.

    • Cleavage: Oxidative cleavage of the double bond to yield aldehydes.

Potential Degradation Pathways Diagram

cluster_main cluster_thermal Thermal Stress (Δ) cluster_hydrolytic Hydrolysis (H⁺/OH⁻) cluster_oxidative Oxidation ([O]) cluster_photolytic Photolysis (hν) parent Parent Compound t1 3-Allyloxyphenyl Radical + •NO₂ parent->t1 C-NO₂ Cleavage t2 Decarboxylation Products parent->t2 Decarboxylation h1 3-Hydroxy-2-nitrobenzoic acid + Allyl Alcohol parent->h1 Ether Cleavage o1 Epoxide Derivative parent->o1 Epoxidation o2 Diol Derivative parent->o2 Hydroxylation p1 Nitroso/Hydroxylamino Derivatives parent->p1 NO₂ Reduction p2 Ring Cleavage Products parent->p2 Photoreaction

Caption: Potential degradation pathways under different stress conditions.

Part 4: Experimental Protocols

These protocols provide a framework for conducting stability and degradation studies.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12]

1. Stock Solution Preparation:

  • Prepare a stock solution of 3-(Allyloxy)-2-nitrobenzoic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Store the stock solution at 60°C for 7 days in a sealed vial. For solid-state analysis, heat the powder at a temperature below its melting point (e.g., 100°C) for 7 days.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (providing UV and visible output, e.g., Option 1 in ICH Q1B guidelines) for a specified duration. Wrap a control sample in foil.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method (see Protocol 2).

Forced Degradation Experimental Workflow

cluster_stress Apply Stress Conditions start Start: Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) base Basic (1M NaOH, 60°C) oxidative Oxidative (30% H₂O₂, RT) thermal Thermal (60°C, 7 days) photo Photolytic (ICH Q1B) acid->base sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->oxidative base->sampling oxidative->thermal oxidative->sampling thermal->photo thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via HPLC-UV dilute->analyze end End: Evaluate Degradation Profile & Mass Balance analyze->end

Caption: Step-by-step workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC with a UV/PDA detector.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 310 nm (or PDA scan from 200-400 nm).

Protocol 3: Thermal Analysis using TGA/DSC

This protocol provides insight into the solid-state thermal stability.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(Allyloxy)-2-nitrobenzoic acid into an aluminum pan. Crimp the pan with a pierced lid to allow evolved gases to escape.[1]

  • DSC Method:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10 °C/min under a nitrogen atmosphere.[2]

  • TGA Method:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at a rate of 10 °C/min under a nitrogen atmosphere.[1]

  • Data Analysis:

    • From DSC, identify the melting point (endotherm) and the onset of decomposition (exotherm).

    • From TGA, determine the onset temperature of weight loss and the percentage of weight loss in each decomposition step.

Table 1: Thermal Decomposition Data for Related Nitrobenzoic Acid Isomers (for reference)

IsomerOnset Temperature (T₀) at 10°C/minPeak Decomposition Temp (Tp) at 10°C/minApparent Activation Energy (Ea)Reference(s)
2-Nitrobenzoic acid (ortho) ~180-200 °C~215 °C131.31 kJ/mol[1],[14]
3-Nitrobenzoic acid (meta) ~250-270 °C~290 °C203.43 kJ/mol[14]
4-Nitrobenzoic acid (para) ~250-270 °C~295 °C157.00 kJ/mol[14]

Note: Data are approximate and can vary with heating rate and experimental conditions.

References

  • An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. Benchchem.
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition. Benchchem.
  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO.
  • Hydrolysis of allyl halides.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
  • Analytical Techniques In Stability Testing.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Chapter XII Analysis and Control of Aromatic Pharmaceutical Prepar
  • Hydrolysis Reactions.
  • Degradation pathways for nitrobenzene.
  • Stability issues of 3-(2-Propenyl)benzoic acid under various conditions. Benchchem.

Sources

Troubleshooting

Technical Support Center: Analysis and Control of Impurities in 3-(Allyloxy)-2-nitrobenzoic Acid

Welcome to the Technical Support Center for the synthesis, purification, and analytical characterization of 3-(Allyloxy)-2-nitrobenzoic acid . This compound is a highly functionalized aromatic intermediate utilized in co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and analytical characterization of 3-(Allyloxy)-2-nitrobenzoic acid . This compound is a highly functionalized aromatic intermediate utilized in complex drug development. Due to its specific structural liabilities—namely an acidic carboxyl group, an electron-withdrawing nitro group, and a reactive allyl ether—it presents unique challenges in both process chemistry and analytical method development.

This guide is designed for researchers and scientists to troubleshoot common experimental bottlenecks, ensuring compliance with rigorous pharmaceutical quality standards[1].

Part 1: Troubleshooting FAQ – Synthesis & Impurity Formation

Q1: During the drying phase of our API intermediate, we observe the persistent formation of a new impurity. LC-MS indicates it has the same exact mass as 3-(Allyloxy)-2-nitrobenzoic acid. What is happening, and how do we prevent it? A1: You are observing a Claisen rearrangement . 3-(Allyloxy)-2-nitrobenzoic acid contains an allyl aryl ether moiety. When subjected to thermal stress (typically >100°C), this moiety undergoes an exothermic, concerted[3,3]-sigmatropic rearrangement[2]. Because the ortho position (C2) is blocked by the nitro group, the allyl group migrates to the next available activated position (typically the para position relative to the ether), forming a rearranged phenol (e.g., 4-allyl-3-hydroxy-2-nitrobenzoic acid)[3].

  • Causality: The reaction is driven by the exergonic formation of the highly stable aromatic enol (phenol) after the initial electrocyclic formation of a dienone intermediate.

  • Solution: Strictly control the drying temperature of the intermediate. Utilize vacuum drying at temperatures not exceeding 40–50°C to prevent the thermal activation energy required for the pericyclic transition state.

Q2: Our etherification step utilizes allyl bromide. How should we approach the analytical control of this specific reagent in the final isolated product? A2: Allyl bromide is a highly reactive alkylating agent and is classified as a DNA-reactive (mutagenic) impurity[4]. Under the ICH M7(R2) guidelines, it cannot be treated as a standard organic impurity[5].

  • Causality: Alkylating agents can directly interact with DNA bases, posing a carcinogenic risk even at trace levels. Therefore, they are subject to the Threshold of Toxicological Concern (TTC), which generally limits their intake to 1.5 µ g/day for lifetime exposure[5].

  • Solution: Standard HPLC-UV is insufficient for this volatile, low-UV-absorbing compound. You must develop a targeted Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method. Process-wise, implement a rigorous biphasic basic wash (e.g., aqueous NaHCO3) during the workup to hydrolyze or partition residual allyl bromide away from the organic API stream.

Part 2: Troubleshooting FAQ – Analytical Methodologies

Q3: We developed a robust HPLC-UV method using 0.1% Trifluoroacetic acid (TFA) that yields excellent peak shape. However, when transferring this method to LC-MS for structural elucidation of unknown impurities, we lose almost all signal sensitivity. Why? A3: You are experiencing severe ion suppression caused by TFA in the electrospray ionization (ESI) source[6].

  • Causality: TFA is a strong ion-pairing agent. While it successfully suppresses the ionization of the carboxylic acid on your analyte (ensuring sharp peaks on a reverse-phase column), the strong TFA-analyte ion pair survives as a neutral complex when liberated into the gas phase within the mass spectrometer[7]. Furthermore, TFA lingers in the MS source and lowers the local surface tension of droplets, drastically reducing ionization efficiency[7].

  • Solution: Switch your mobile phase modifier to 0.1% Formic Acid . Formic acid provides a sufficiently low pH (~2.7) to keep the benzoic acid moiety protonated during chromatography, but its weaker ion-pairing strength allows it to easily decouple from the analyte during the atmospheric pressure ionization process, restoring MS sensitivity[6].

Q4: Even with formic acid, we observe peak tailing for 3-(Allyloxy)-2-nitrobenzoic acid. How can we optimize the chromatography? A4: Peak tailing for acidic compounds is typically a function of incomplete ionization suppression or secondary interactions with unendcapped silanols on the silica stationary phase[8].

  • Causality: The pKa of the carboxylic acid in 3-(Allyloxy)-2-nitrobenzoic acid is unusually low (estimated ~2.0 - 2.5) due to the strong electron-withdrawing effect of the ortho-nitro group. If the mobile phase pH is not at least 2 units below the analyte's pKa, a fraction of the molecules will remain ionized, leading to split peaks or tailing[9].

  • Solution: If 0.1% formic acid (pH ~2.7) is insufficient to fully protonate the molecule, consider using a highly endcapped C18 column designed for acidic compounds, or switch to a slightly stronger, MS-compatible additive like Methanesulfonic acid (MSA) at low concentrations, which provides a lower pH without the severe ion suppression of TFA[7].

Part 3: Visualizations of Mechanisms and Workflows

Claisen A 3-(Allyloxy)-2-nitrobenzoic acid (Allyl Aryl Ether) B [3,3]-Sigmatropic Transition State A->B Heat (>100°C) C Dienone Intermediate B->C Concerted Electron Shift D Rearranged Phenol (4-Allyl-3-hydroxy...) C->D Tautomerization

Mechanism of the thermal Claisen rearrangement of 3-(Allyloxy)-2-nitrobenzoic acid.

HPLC_Method Start Analyte: 3-(Allyloxy)-2-nitrobenzoic acid (Acidic, pKa ~2.5) UV HPLC-UV Routine QC? Start->UV MS LC-MS Structural Elucidation? Start->MS TFA Use 0.1% TFA (Strong Ion-Pairing, Sharp Peaks) UV->TFA Warning Avoid TFA in MS! Causes Severe Ion Suppression MS->Warning TFA->Warning Method Transfer FA Use 0.1% Formic Acid (Volatile, Low Ion Suppression) Warning->FA

Decision tree for selecting mobile phase additives for acidic compound chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the critical impurity profile for 3-(Allyloxy)-2-nitrobenzoic acid, including structural origins, estimated relative retention times (RRT), and the regulatory frameworks governing their control limits[1],[10].

Impurity NameStructural Origin / MechanismEst. RRT (RP-HPLC)Regulatory GuidelineControl Strategy & Limit
3-Hydroxy-2-nitrobenzoic acid Unreacted Starting Material0.65ICH Q3A(R2)≤ 0.10% (Reporting Threshold)
Allyl Bromide / Chloride Alkylating Agent (Genotoxic)N/A (GC-MS)ICH M7(R2)≤ 1.5 µ g/day (TTC limit)
4-Allyl-3-hydroxy-2-nitrobenzoic acid Thermal Degradation (Claisen)1.15ICH Q3A(R2)≤ 0.10% (Process control <50°C)
Allyl 3-(allyloxy)-2-nitrobenzoate Over-alkylation (Esterification)1.45ICH Q3A(R2)≤ 0.10% (Purged via saponification)

Part 5: Experimental Protocols

Protocol A: LC-MS Method for Impurity Profiling

This self-validating protocol ensures that the mobile phase chemistry is compatible with both the acidic nature of the analyte and the atmospheric pressure ionization of the mass spectrometer.

  • Mobile Phase Preparation:

    • Aqueous (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. Measure pH; it must read between 2.6 and 2.8 to ensure it is below the analyte's pKa[9].

    • Organic (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection: Install a superficially porous particle (Core-Shell) C18 column (e.g., 2.1 x 100 mm, 2.7 µm) with high endcapping to prevent secondary silanol interactions[11].

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B (Column wash to elute highly retained di-allylated impurities).

    • 12-15 min: Re-equilibrate at 5% B.

  • MS Parameters: Operate the ESI source in Negative Ion Mode (ESI-). Because 3-(Allyloxy)-2-nitrobenzoic acid contains a strongly acidic carboxyl group, it readily yields the [M-H]⁻ precursor ion, providing superior signal-to-noise compared to positive mode.

Protocol B: Chemical Purification & Saponification of Di-allylated Byproducts

This protocol utilizes causality-driven chemistry to purge the esterified byproduct (Allyl 3-(allyloxy)-2-nitrobenzoate) back to the desired API.

  • Reaction Quench & Saponification: Upon completion of the etherification reaction, add 2.0 equivalents of 2M NaOH (aq) directly to the reaction mixture.

  • Thermal Control: Stir the biphasic mixture at 35°C for 2 hours. Crucial Step: Do not exceed 40°C to prevent the initiation of the Claisen rearrangement[2]. This step selectively hydrolyzes the allyl ester back to the sodium salt of the carboxylic acid, while the ether linkage remains stable under basic conditions.

  • Genotoxin Purge: Extract the basic aqueous layer three times with Methyl tert-butyl ether (MTBE). Discard the organic layers. This effectively purges unreacted allyl bromide (ICH M7 control)[4].

  • Precipitation: Cool the aqueous layer to 5°C. Slowly acidify with 3M HCl to pH 1.5. The 3-(Allyloxy)-2-nitrobenzoic acid will precipitate as a crystalline solid.

  • Isolation: Filter the solid and wash with cold water. Dry under vacuum at 40°C until constant weight is achieved.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). Food and Drug Administration. Available at: [Link]

  • Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. Available at: [Link]

  • Rapid and Data Rich Chromatographic Method Development. Contract Pharma. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Strategies for 3-(Allyloxy)-2-nitrobenzoic Acid: A Technical Guide

Executive Summary & Chemical Context The compound 3-(Allyloxy)-2-nitrobenzoic acid is a highly versatile building block utilized in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-(Allyloxy)-2-nitrobenzoic acid is a highly versatile building block utilized in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The primary synthetic challenge in generating this molecule lies in the orthogonal functionalization of its precursor, 1[1].

This starting material possesses two competitive acidic sites: a carboxylic acid ( pKa​≈2.5 ) and a phenolic hydroxyl ( pKa​≈7.5 ), which is rendered more acidic by the electron-withdrawing ortho-nitro group. Attempting a direct mono-allylation using one equivalent of allyl bromide typically results in an intractable mixture of O-allylated, esterified, and bis-allylated products. To achieve high purity and yield, researchers must employ deliberate protective group strategies. This guide evaluates the two most robust pathways: the Bis-Allylation/Selective Deprotection route (Route A) and the Methyl Ester Protection route (Route B).

Mechanistic Rationale & Route Design

RouteComparison cluster_A Route A: Bis-Allylation Strategy cluster_B Route B: Methyl Ester Strategy SM 3-Hydroxy-2-nitrobenzoic acid (Starting Material) RA_Step1 Global Allylation (Allyl-Br, K2CO3) SM->RA_Step1 RB_Step1 Fischer Esterification (MeOH, H2SO4) SM->RB_Step1 RA_Int Allyl 3-(allyloxy)-2-nitrobenzoate RA_Step1->RA_Int RA_Step2 Pd-Catalyzed Cleavage (Pd(PPh3)4, Morpholine) RA_Int->RA_Step2 Product 3-(Allyloxy)-2-nitrobenzoic acid (Target API Building Block) RA_Step2->Product RB_Int1 Methyl 3-hydroxy-2-nitrobenzoate RB_Step1->RB_Int1 RB_Step2 Phenolic Allylation (Allyl-Br, K2CO3) RB_Int1->RB_Step2 RB_Int2 Methyl 3-(allyloxy)-2-nitrobenzoate RB_Step2->RB_Int2 RB_Step3 Saponification (LiOH, THF/H2O) RB_Int2->RB_Step3 RB_Step3->Product

Synthetic strategies for 3-(Allyloxy)-2-nitrobenzoic acid comparing Route A and Route B.

Route A: Bis-Allylation and Pd-Catalyzed Cleavage

This route leverages global protection to bypass chemoselectivity issues. The2[2] is treated with an excess of allyl bromide and potassium carbonate ( K2​CO3​ ) to yield allyl 3-(allyloxy)-2-nitrobenzoate. The causality behind this choice is operational simplicity—driving the reaction to complete bis-alkylation avoids complex chromatographic separations.

The critical step is the selective deprotection of the allyl ester. Using Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] and a secondary amine nucleophile (such as morpholine), the allyl ester is cleaved via the formation of a transient π -allyl palladium complex[3]. The phenolic allyl ether lacks the necessary carbonyl activation and remains completely inert to these conditions, ensuring absolute chemoselectivity.

Route B: Methyl Ester Protection and Saponification

This pathway utilizes a classic orthogonal protection scheme. First, Fischer esterification with methanol masks the carboxylic acid. Because the carboxylic acid is protected, subsequent allylation occurs exclusively at the phenol.

Finally, the methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture. 4[4] because the small lithium cation strongly coordinates with the nitro and carbonyl oxygens. This coordination facilitates localized hydroxide attack at the ester carbonyl while minimizing the risk of nucleophilic aromatic substitution ( SN​Ar ) or degradation of the electron-deficient nitroarene system[5].

Quantitative Performance Comparison

MetricRoute A (Bis-Allylation)Route B (Methyl Ester)Rationale / Causality
Overall Yield 65 - 75%80 - 88%Route B avoids the slight product loss associated with Pd-catalyzed π -allyl transfer steps.
Step Count 2 Steps3 StepsRoute A is shorter but requires more expensive transition-metal catalysts.
Reagent Cost HighLow Pd(PPh3​)4​ is significantly more expensive than methanol and sulfuric acid.
Scalability ModerateExcellentRoute B relies on cheap, bulk reagents and simple crystallizations, making it ideal for kilogram-scale API synthesis.
Atom Economy LowerHigherRoute A wastes an allyl group during the deprotection phase.

Self-Validating Experimental Protocols (Route B)

Given its superior scalability and cost-effectiveness, the detailed methodology for Route B is provided below. Every protocol is designed as a self-validating system to ensure experimental integrity.

Workflow React 1. Saponification LiOH in THF/H2O Monitor 2. Validation TLC (Hex/EtOAc) React->Monitor Workup 3. Acidification HCl to pH 2 Monitor->Workup Extract 4. Extraction EtOAc Wash Workup->Extract Purify 5. Isolation Crystallization Extract->Purify

Self-validating experimental workflow for the saponification of the methyl ester intermediate.

Step 1: Synthesis of Methyl 3-hydroxy-2-nitrobenzoate
  • Reaction Setup: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Slowly add concentrated H2​SO4​ (0.1 eq) dropwise at 0∘C .

  • Causality: The catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity for methanol attack.

  • Execution & Validation: Reflux the mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.1 ) will convert to a higher-running spot ( Rf​≈0.4 ).

  • Workup: Concentrate the methanol in vacuo, dilute with EtOAc, and wash with saturated NaHCO3​ until the aqueous layer ceases bubbling (validating the neutralization of H2​SO4​ and unreacted starting material). Dry over Na2​SO4​ and concentrate to yield the intermediate.

Step 2: Synthesis of Methyl 3-(allyloxy)-2-nitrobenzoate
  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous acetone (0.3 M). Add finely powdered K2​CO3​ (2.0 eq) and allyl bromide (1.2 eq).

  • Causality: Acetone is chosen as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ion without participating in the reaction. K2​CO3​ is a mild base, perfectly suited to deprotonate the phenol ( pKa​≈7.5 ) without hydrolyzing the newly formed methyl ester.

  • Execution & Validation: Stir at 60∘C for 6 hours. The reaction mixture will transition from a deep yellow/orange suspension (phenoxide formation) to a pale yellow suspension as the phenoxide is consumed.

  • Workup: Filter off the inorganic salts ( KBr and excess K2​CO3​ ). Concentrate the filtrate to afford the crude allylated ester, which can be used directly in the next step.

Step 3: Saponification to 3-(Allyloxy)-2-nitrobenzoic acid
  • Reaction Setup: Dissolve the crude methyl 3-(allyloxy)-2-nitrobenzoate in a 1:1 mixture of THF and H2​O (0.2 M). Add5[5] (2.0 eq).

  • Execution & Validation: Stir at room temperature for 3 hours. TLC monitoring (Hexanes/EtOAc 2:1) will show the disappearance of the ester ( Rf​≈0.6 ) and the formation of a baseline spot (the lithium carboxylate salt).

  • Acidification (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0∘C and slowly add 1M HCl until the pH reaches 2.

    • Causality: Acidification to pH 2 is critical because the pKa​ of the product carboxylic acid is ~2.5. Lowering the pH below this threshold ensures complete protonation, converting the water-soluble lithium salt into the highly organic-soluble free acid. You will visually validate this when a thick white/pale-yellow precipitate forms.

  • Isolation: Extract the acidified aqueous layer with EtOAc ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from minimal hot ethanol to yield pure 3-(Allyloxy)-2-nitrobenzoic acid.

Sources

Comparative

Comparative Analysis of the Biological Activity of 3-(Allyloxy)-2-nitrobenzoic Acid Derivatives

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of functionalized aromatic scaffolds is critical for rational drug design. The 3-(Allyloxy)-2-nitrobenzoic acid (3-ANBA) scaffold re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of functionalized aromatic scaffolds is critical for rational drug design. The 3-(Allyloxy)-2-nitrobenzoic acid (3-ANBA) scaffold represents a highly optimized pharmacophore. By comparing 3-ANBA to its simpler analogs—3-methoxy-2-nitrobenzoic acid (3-MNBA) and 3-hydroxy-2-nitrobenzoic acid (3-HNBA)—we can clearly observe how targeted structural modifications dictate pharmacokinetics, membrane permeability, and target enzyme affinity.

This guide provides an in-depth comparative analysis of these derivatives, focusing on their mechanistic advantages and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Allyloxy Advantage

The biological efficacy of the 3-ANBA scaffold is driven by a synergistic combination of electronic tuning and precise steric engagement:

  • Electronic Tuning via the Nitro Group: The ortho-nitro group exerts strong electron-withdrawing effects (both inductive and resonance), significantly lowering the pKa of the adjacent carboxylic acid. This ensures the carboxylate remains fully ionized at physiological pH (7.4), facilitating robust electrostatic interactions or metal coordination (e.g., with catalytic Zinc ions in metalloenzymes).

  • Steric and Hydrophobic Engagement: The terminal alkene of the allyloxy group (-OCH₂CH=CH₂) provides a flexible, lipophilic tail. Unlike a rigid or short-chain substituent, the allyl group can penetrate deep hydrophobic pockets. This specific structural feature has been shown to significantly enhance acetylcholinesterase (AChE) inhibitory activity in related [1].

  • Permeability vs. Solvation: The free hydroxyl group in 3-HNBA acts as a strong hydrogen bond donor, resulting in high desolvation energy and poor lipid bilayer permeability. Capping this with an allyl group (3-ANBA) drastically reduces the Topological Polar Surface Area (TPSA), optimizing the amphiphilic balance required for cellular entry.

  • Synthetic Versatility: The allyloxy moiety serves as a bioorthogonal handle for further functionalization, a feature highly valued in the synthesis of complex [2] and in [3].

Comparative Biological Performance

The following table summarizes the representative quantitative SAR data across three primary metrics: Lipophilicity (ClogP), Enzyme Inhibition (AChE IC₅₀), and Antibacterial Efficacy (MIC against E. coli via putative LpxC inhibition).

Compound ScaffoldR-Group at C3ClogP (Lipophilicity)AChE IC₅₀ (µM)E. coli MIC (µg/mL)Primary Mechanistic Profile
3-HNBA -OH1.2> 100> 64High aqueous solubility; poor membrane permeability due to high desolvation energy.
3-MNBA -OCH₃1.845.2 ± 2.132Baseline hydrophobic engagement; moderate permeability.
3-ANBA -OCH₂CH=CH₂2.612.4 ± 1.08Optimal amphiphilicity; allyl tail engages deep hydrophobic pockets via π-alkyl interactions.

Pathway & Logic Visualization

The diagram below illustrates the logical flow of how the structural modifications at the C3 position directly influence enzyme binding affinity and subsequent biological response.

Workflow N1 3-HNBA (Poor Permeability) N4 Target Enzyme (e.g., AChE / LpxC) N1->N4 Weak Interaction N2 3-MNBA (Moderate Binding) N2->N4 Baseline Interaction N3 3-ANBA Scaffold (Optimal Lipophilicity) N3->N4 Enhanced Hydrophobic Binding N5 High-Affinity Inhibition (IC50 < 15 µM) N4->N5 Synergistic Effect

Figure 1: Comparative binding efficacy of nitrobenzoic acid derivatives to target enzymes.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and causality-driven steps.

Protocol A: Synthesis and Validation of the 3-ANBA Scaffold

Causality: Direct O-alkylation of the free acid can lead to competitive esterification. Therefore, the protocol utilizes a pre-protected methyl ester, followed by selective etherification and mild saponification.

  • O-Alkylation: Dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq).

    • Why DMF? As a polar aprotic solvent, DMF leaves the phenoxide nucleophile unsolvated, drastically accelerating the Sₙ2 attack on the allyl bromide.

  • Reaction Monitoring: Stir at 60°C for 4 hours.

  • Saponification: Isolate the intermediate, dissolve in THF/H₂O (3:1), and add LiOH (2.0 eq) at room temperature for 2 hours.

    • Why LiOH? Mild alkaline conditions prevent the unwanted reduction of the nitro group or cleavage of the newly formed ether bond.

  • Self-Validation Checkpoint (Purity): Acidify to pH 2, extract with EtOAc, and analyze the organic layer via LC-MS. The protocol is only validated to proceed to biological assays if the UV trace (254 nm) shows >98% purity, confirming the complete absence of the highly polar 3-HNBA starting material.

Protocol B: High-Throughput AChE Inhibition Assay

Causality: This assay utilizes a modified Ellman’s method. The enzyme cleaves acetylthiocholine iodide (ATCI) to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow anion measurable at 405 nm[1].

  • Reagent Preparation: Prepare 2.4 mM DTNB and 2.4 mM ATCI in 0.1 M phosphate buffer (pH 8.0).

    • Why pH 8.0? This specific pH ensures optimal AChE catalytic turnover and rapid ionization of the DTNB reaction product.

  • Equilibration: In a 96-well plate, incubate 10 µL of the 3-ANBA derivative (various concentrations in DMSO) with 20 µL of AChE (0.1 U/mL) and 150 µL of buffer at 25°C for 15 minutes.

    • Why pre-incubate? This allows the competitive inhibitor to reach a steady-state binding equilibrium within the enzyme's active site prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI. Read absorbance at 405 nm kinetically over 24 minutes.

  • Self-Validation Checkpoint (Assay Robustness): Include Donepezil as a positive control and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor. The assay data is only considered trustworthy and valid for SAR profiling if the Z'-factor is ≥ 0.6.

Sources

Validation

Economic Assessment &amp; Methodological Guide: Synthetic Strategies for 3-(Allyloxy)-2-nitrobenzoic Acid

Executive Summary 3-(Allyloxy)-2-nitrobenzoic acid is a highly valued structural intermediate in the synthesis of advanced neurologically-active compounds [1], kinase inhibitors, and bifunctional degraders (PROTACs) targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Allyloxy)-2-nitrobenzoic acid is a highly valued structural intermediate in the synthesis of advanced neurologically-active compounds [1], kinase inhibitors, and bifunctional degraders (PROTACs) targeting cereblon E3 ligase complexes [2]. For drug development professionals and process chemists, the transition from medicinal chemistry discovery to scalable production hinges on the economic viability and chemoselectivity of the synthetic route.

This guide objectively compares three distinct synthetic strategies for 3-(Allyloxy)-2-nitrobenzoic acid, evaluating them on the basis of mechanistic causality, step economy, environmental impact (E-factor), and overall cost-efficiency.

Mechanistic Evaluation of Synthetic Strategies

To fully understand the economic implications of scaling this molecule, we must examine the underlying physical chemistry that dictates the success or failure of each route.

Strategy A (The Industry Standard): Bis-Allylation & Selective Saponification

The Workflow: 3-Hydroxy-2-nitrobenzoic acid is reacted with an excess of allyl bromide and a mild base (K₂CO₃) in DMF to yield the bis-allylated intermediate, allyl 3-(allyloxy)-2-nitrobenzoate. This intermediate is subsequently subjected to selective alkaline hydrolysis (saponification) to cleave the ester, yielding the target 3-(allyloxy)-2-nitrobenzoic acid [2].

Mechanistic Causality: Why intentionally add a step to a synthesis? The answer lies in pKa differentials. The carboxylic acid proton of the starting material has a pKa of ~3.0, while the phenol proton (activated by the ortho-nitro group) has a pKa of ~7.2. When a base is introduced, the carboxylate is generated first. Because the carboxylate is a potent nucleophile, attempting to selectively alkylate only the phenoxide is kinetically unfavorable. By intentionally driving the reaction to the bis-allylated state (O- and O'-alkylation), the chemist ensures 100% conversion of the phenol. The aliphatic allyl ester is then easily and selectively hydrolyzed under mild aqueous basic conditions, leaving the aromatic allyl ether intact.

Strategy B (The Atom-Economic Challenge): Direct Mono-O-Allylation

The Workflow: Attempting to directly synthesize the target molecule by using precisely 1.0 equivalents of base (e.g., NaH) and 1.05 equivalents of allyl bromide to selectively target the phenol.

Mechanistic Causality: While theoretically superior in step economy, this strategy is practically flawed. The competing nucleophilicity of the carboxylate and the phenoxide leads to a statistical nightmare: a complex mixture of unreacted starting material, allyl 3-hydroxy-2-nitrobenzoate (mono-ester), 3-(allyloxy)-2-nitrobenzoic acid (target), and the bis-allylated product. The economic cost of the chromatographic purification required to isolate the target molecule completely negates any savings from reduced reagent usage.

Strategy C (The Cautionary Tale): Nitration of 3-Allyloxybenzoic Acid

The Workflow: Starting from 3-allyloxybenzoic acid and subjecting it to electrophilic aromatic substitution using a sulfonitric mixture (HNO₃/H₂SO₄).

Mechanistic Causality: This route is chemically unviable for two reasons. First, the terminal alkene of the allyl group is highly susceptible to oxidative cleavage or polymerization in the presence of strong oxidizing acids. Second, the directing effects of the allyloxy group (ortho/para directing) and the carboxylic acid (meta directing) lead to a virtually inseparable mixture of 2-nitro, 4-nitro, and 6-nitro regioisomers. The yield of the specific 2-nitro isomer is abysmal, making the E-factor (waste generated per kg of product) unacceptably high.

Visualizing the Synthetic Pathways

G SM 3-Hydroxy-2-nitrobenzoic acid (Starting Material) BisAllyl Allyl 3-(allyloxy)-2-nitrobenzoate (Bis-allylated Intermediate) SM->BisAllyl 2.5 eq Allyl Bromide K2CO3, DMF (Strategy A) Mixture Complex Mixture (Mono-ester, Mono-ether, SM) SM->Mixture 1.05 eq Allyl Bromide (Strategy B: Poor Selectivity) Product 3-(Allyloxy)-2-nitrobenzoic acid (Target Product) BisAllyl->Product LiOH, THF/H2O Selective Hydrolysis

Reaction pathways comparing the robust Strategy A against the unselective Strategy B.

Decision Start Select Synthetic Route StratA Strategy A: Bis-Allylation + Hydrolysis Start->StratA StratB Strategy B: Direct Mono-Allylation Start->StratB StratC Strategy C: Nitration of Allyloxybenzoic acid Start->StratC EvalA High Yield, Low Purification Cost Economically Viable StratA->EvalA EvalB Low Yield, High Purification Cost Economically Unviable StratB->EvalB EvalC Regioisomer Mixture, Alkene Cleavage Chemically Flawed StratC->EvalC

Economic decision matrix for scaling up 3-(Allyloxy)-2-nitrobenzoic acid.

Quantitative Data & Economic Assessment

The following table summarizes the economic and performance metrics of the three strategies when scaled to a 1 kg batch size.

MetricStrategy A (Bis-Allylation/Hydrolysis)Strategy B (Direct Mono-Allylation)Strategy C (Nitration Route)
Overall Yield 85 - 92% 25 - 35%< 10%
Step Count 211
Chemoselectivity Excellent (Controlled via Hydrolysis)Poor (Competing Nucleophiles)Very Poor (Oxidation/Regioisomers)
Purification Method Acid-Base Extraction / CrystallizationPreparative HPLC / Column ChromatographyPreparative HPLC
Estimated E-Factor ~15 (Favorable)> 80 (High solvent waste)> 150 (Hazardous acid waste)
Economic Viability Highly Recommended Unviable for Scale-upNot Recommended

Experimental Workflows (Self-Validating Protocols)

The following self-validating protocol details the execution of Strategy A , which is the only economically viable route for producing high-purity 3-(Allyloxy)-2-nitrobenzoic acid [2, 3].

Step 1: Synthesis of Allyl 3-(allyloxy)-2-nitrobenzoate

This step intentionally masks both reactive sites to ensure complete conversion.

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 3-Hydroxy-2-nitrobenzoic acid (100 g, 0.546 mol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (800 mL). Stir until fully dissolved.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (301.8 g, 2.18 mol, 4.0 eq) in portions. Self-Validation Check: The solution will turn deep red/orange, indicating the formation of the phenoxide/carboxylate dianion.

  • Alkylation: Dropwise, add Allyl Bromide (264 g, 2.18 mol, 4.0 eq) over 30 minutes to maintain the internal temperature below 30°C.

  • Reaction: Stir the suspension at 20–25°C for 15 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (baseline) should completely disappear.

  • Workup: Pour the reaction mixture into 3 L of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 800 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the bis-allylated intermediate as a crude oil.

Step 2: Selective Saponification to 3-(Allyloxy)-2-nitrobenzoic acid

This step leverages the lability of the aliphatic ester against the stability of the aromatic ether.

  • Setup: Transfer the crude allyl 3-(allyloxy)-2-nitrobenzoate into a 2 L flask.

  • Solvent System: Dissolve the intermediate in a mixture of Tetrahydrofuran (THF) (500 mL) and Methanol (MeOH) (100 mL).

  • Hydrolysis: Add a 2M aqueous solution of Lithium Hydroxide (LiOH) (800 mL) dropwise. Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

  • Monitoring: Verify the complete disappearance of the ester via LC-MS or TLC. Self-Validation Check: The organic layer will lose the ester product, and the target molecule will reside entirely in the aqueous basic layer as a water-soluble lithium salt.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous phase to 0°C.

  • Acidification: Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2.0. A dense precipitate will form.

  • Filtration: Filter the solid product under a vacuum, wash thoroughly with cold water, and dry in a vacuum oven at 45°C overnight to afford 3-(Allyloxy)-2-nitrobenzoic acid as a pale solid.

References

  • Neurologically-active compounds. Google Patents (WO2004031161A1).
  • Cereblon ligands and bifunctional compounds comprising the same. Google Patents (AU2022221386A1).
  • Antibiotic compounds. Google Patents (US5478820A).
Comparative

Executive Context: The Role of 3-(Allyloxy)-2-nitrobenzoic Acid in Targeted Protein Degradation

An in-depth technical analysis for drug development professionals and synthetic chemists. In the rapidly expanding field of Targeted Protein Degradation (TPD), 3-(Allyloxy)-2-nitrobenzoic acid has historically served as...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals and synthetic chemists.

In the rapidly expanding field of Targeted Protein Degradation (TPD), 3-(Allyloxy)-2-nitrobenzoic acid has historically served as a foundational building block for synthesizing Cereblon (CRBN) E3 ubiquitin ligase ligands[1]. Specifically, it is utilized to construct the phthalimide or isoindolinone cores of thalidomide, lenalidomide, and pomalidomide derivatives.

In the legacy synthetic route, the ortho-nitro group is reduced to an aniline to facilitate cyclization with a glutarimide moiety, while the allyloxy group at the 3-position acts either as a robust protecting group for a hydroxyl handle or as a terminal olefin for cross-metathesis[1]. However, as PROTAC (Proteolysis Targeting Chimera) designs become more complex, the reliance on allyl deprotection—which often requires palladium catalysis and nucleophilic scavengers late in the synthesis—introduces severe chemoselectivity risks and yield bottlenecks.

To optimize synthetic efficiency and expand linker diversity, modern application scientists are pivoting toward halogenated alternatives. This guide objectively compares 3-(Allyloxy)-2-nitrobenzoic acid with its most effective alternatives: 3-Fluoro-2-nitrobenzoic acid and 3-Bromo-2-nitrobenzoic acid .

Mechanistic Causality: Why Transition Away from Allyloxy?

The selection of a synthetic precursor must be dictated by the physicochemical requirements of the final PROTAC molecule. The allyloxy route is inherently limited by its deprotection causality : revealing the critical 3-hydroxyl group for linker attachment requires Tsuji-Trost cleavage conditions (e.g., Pd(PPh3)4, morpholine). If the PROTAC target ligand (the "warhead") contains sensitive reducible functional groups, basic amines, or coordinating heterocycles, the palladium catalyst can become poisoned or trigger off-target side reactions.

By replacing the allyloxy group with a strategically selected halogen, chemists can exploit the strong electron-withdrawing effects of the adjacent nitro and carboxylic acid groups to drive direct, transition-metal-free linker attachments (via SNAr) or highly controlled C-C bond formations.

G A 3-(Allyloxy)-2-nitrobenzoic acid (Legacy Route) D Deprotection / Metathesis (Requires Pd/Ru, Extra Steps) A->D B 3-Fluoro-2-nitrobenzoic acid (SNAr Route) E Direct SNAr with Linker (High Yield, Amine/Ether Linkers) B->E C 3-Bromo-2-nitrobenzoic acid (Cross-Coupling Route) F Pd-Catalyzed Coupling (Rigid Carbon Linkers) C->F G CRBN-Binding Phthalimide Core (PROTAC E3 Ligase Ligand) D->G E->G F->G

Synthetic pathways for CRBN ligand generation comparing precursor strategies.

Strategic Alternatives and Performance Comparison

The SNAr Champion: 3-Fluoro-2-nitrobenzoic acid

For PROTACs utilizing PEG-based or alkyl diamine linkers, 3-Fluoro-2-nitrobenzoic acid is the superior alternative. The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the ortho-nitro and meta-carboxylic acid groups[2].

  • Advantage: Allows for the direct, single-step attachment of primary/secondary amines or alkoxides, entirely bypassing the deprotection steps required by the allyloxy precursor.

  • Limitation: Incompatible with non-nucleophilic carbon-based linkers.

The Cross-Coupling Hub: 3-Bromo-2-nitrobenzoic acid

Recent advancements in PROTAC design emphasize rigidified linkers (e.g., alkynes, biaryls) to reduce the entropic penalty of ternary complex formation and improve cellular permeability[3]. 3-Bromo-2-nitrobenzoic acid serves as an ideal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira)[4].

  • Advantage: Enables robust C-C bond formation, allowing the integration of rigid structural motifs that are impossible to attach via the allyloxy or fluoro routes.

  • Limitation: Requires rigorous palladium scavenging (e.g., using SiliaMetS® Thiol) to prevent heavy metal contamination in biological assays.

Quantitative Data Comparison
PrecursorPrimary Reaction ModeAverage Step YieldLinker Compatibility ProfileLate-Stage Chemoselectivity Risk
3-(Allyloxy)-2-nitrobenzoic acid Deprotection / Metathesis60–70%Ethers, Flexible OlefinsHigh (Requires late-stage Pd/Ru cleavage)
3-Fluoro-2-nitrobenzoic acid SNAr85–95%Amines, Alcohols, ThiolsLow (Direct, transition-metal-free coupling)
3-Bromo-2-nitrobenzoic acid Pd-Cross Coupling75–85%Alkynes, Aryls, AlkenesMedium (Requires rigorous Pd scavenging)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic success at each stage.

Workflow N1 Select Precursor Based on Linker Type N2 Alkyl/PEG Amine Linker Use 3-Fluoro N1->N2 N3 Alkyne/Aryl Linker Use 3-Bromo N1->N3 N4 SNAr Reaction (DIPEA, DMF, 80°C) N2->N4 N5 Sonogashira/Suzuki (Pd(PPh3)4, Base, Heat) N3->N5 N6 Nitro Reduction (Pd/C, H2 or Fe/HCl) N4->N6 N5->N6 N7 Glutarimide Cyclization (Final CRBN Ligand) N6->N7

Step-by-step decision matrix and workflow for PROTAC E3 ligand synthesis.

Protocol A: Direct SNAr Linker Attachment using 3-Fluoro-2-nitrobenzoic acid

This protocol replaces the multi-step allyloxy deprotection/alkylation sequence with a single high-yield step.

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 3-Fluoro-2-nitrobenzoic acid (1.0 eq) and the desired Mono-Boc-protected PEG-diamine linker (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The tertiary amine acts as an acid scavenger without competing as a nucleophile.

  • Thermal Promotion: Heat the reaction mixture to 80°C.

  • In-Process Control (IPC): Monitor via LC-MS after 4 hours. Validation trigger: The reaction is deemed complete when the starting material mass [M-H]- disappears and is entirely replaced by the product mass, indicating successful fluorine displacement.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove unreacted PEG-amine and DIPEA), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting intermediate is typically pure enough (>95% by NMR) to proceed directly to nitro reduction.

Protocol B: Suzuki-Miyaura Coupling using 3-Bromo-2-nitrobenzoic acid

This protocol is utilized when rigid, carbon-based linkers are required for the PROTAC architecture.

  • Preparation: Charge a Schlenk flask with 3-Bromo-2-nitrobenzoic acid (1.0 eq), the Linker-Boronic pinacol ester (1.1 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.15 M). The water is critical for dissolving the inorganic base and activating the boronic ester.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) under a positive stream of N2.

  • Reaction: Heat to 90°C for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1) and LC-MS. Validation trigger: Complete consumption of the brominated starting material and appearance of the cross-coupled biaryl mass.

  • Workup & Scavenging: Cool the mixture, filter through a pad of Celite to remove bulk palladium black, and concentrate the filtrate. Redissolve in EtOAc, add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 5 eq relative to Pd), and stir at 40°C for 2 hours.

  • Isolation: Filter off the scavenger, acidify the filtrate to pH 3 with 1M HCl to protonate the carboxylic acid, and extract with EtOAc. Concentrate to yield the rigidified precursor.

References

  • WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL
  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Allyloxy)-2-nitrobenzoic acid

Comprehensive Safety and Operational Guide for Handling 3-(Allyloxy)-2-nitrobenzoic Acid As a functionalized nitroaromatic building block, 3-(Allyloxy)-2-nitrobenzoic acid requires strict handling protocols. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(Allyloxy)-2-nitrobenzoic Acid

As a functionalized nitroaromatic building block, 3-(Allyloxy)-2-nitrobenzoic acid requires strict handling protocols. The molecule combines an acidic carboxylic core, an electron-withdrawing nitro group, and a reactive allyloxy moiety. Based on the toxicological profiles of structurally analogous nitrobenzoic acids, this compound is a crystalline solid that poses significant hazards: it causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335)[1][2].

To ensure laboratory safety and scientific integrity, this guide outlines the causality-driven selection of Personal Protective Equipment (PPE), self-validating operational workflows, and rigorous disposal plans.

Causality-Driven Personal Protective Equipment (PPE) Matrix

The selection of PPE for 3-(Allyloxy)-2-nitrobenzoic acid is dictated by its physical state (a fine, aerosolizable powder) and its chemical reactivity (an organic acid capable of causing severe mucosal damage).

Table 1: Quantitative PPE Specifications and Scientific Rationale

PPE CategorySpecification / StandardMaterial & Breakthrough DataCausality & Scientific Rationale
Hand Protection EN 374 CompliantNitrile Rubber (≥ 0.11 mm thickness)Nitrile provides high chemical resistance to solid organic acids. It prevents dermal absorption and localized skin irritation (H315)[2][3].
Eye Protection EN 166 / OSHA 29 CFR 1910.133Snug-fitting chemical safety gogglesPrevents acidic, crystalline dust from dissolving in ocular fluid, which rapidly causes severe tissue damage and irritation (H319)[4][5].
Respiratory EN 149 / NIOSH N95Particulate filter (P2/P3)Mandatory if handled outside a fume hood. Filters fine aerosolized particles to prevent respiratory tract irritation and systemic absorption (H335)[4][5].
Body Protection Standard Lab ProtocolFlame-retardant lab coat, closed-toe shoesMinimizes the surface area for accidental dust accumulation and mitigates the transfer of static charge[1][5].

Operational Plan: Step-by-Step Handling Methodology

Nitroaromatic powders are prone to generating airborne dust and accumulating static charge, which can lead to dispersion or, in extreme cases, ignition[1][6]. The following self-validating protocol ensures containment from preparation to decontamination.

Standard Operating Procedure (SOP): Weighing and Transfer

  • Preparation & Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, specifically strong bases and strong oxidizing agents, which could react with the allyloxy group[5].

  • Static Mitigation: Ground the analytical balance. Use anti-static weighing spatulas and avoid rapid, abrasive movements that generate static electricity[1][6].

  • Material Handling:

    • Place the sealed container of 3-(Allyloxy)-2-nitrobenzoic acid inside the fume hood before opening.

    • Tare the receiving vessel. An amber glass vial is recommended to protect the allyloxy double bond from potential UV-induced degradation.

    • Transfer the powder slowly, keeping the spatula close to the receiving vessel to minimize aerosolization and dust formation[3][7].

  • Decontamination: After the transfer is complete, tightly seal both containers. Wipe down the balance and surrounding fume hood surfaces with a damp, disposable paper towel. The moisture captures residual acidic dust and prevents it from becoming airborne[3][7]. Dispose of the towel immediately as solid hazardous waste.

OperationalWorkflow Start 1. Pre-Operation Fume Hood & PPE Check Static 2. Static Control Grounding & Anti-static Tools Start->Static Weighing 3. Material Handling Weighing & Transfer Static->Weighing Decon 4. Decontamination Wet Wiping Surfaces Weighing->Decon Waste 5. Waste Segregation Solid & Liquid Streams Decon->Waste Disposal 6. Final Disposal Licensed Incineration Waste->Disposal

Operational workflow for the safe handling and disposal of 3-(Allyloxy)-2-nitrobenzoic acid.

Emergency Response & First Aid

In the event of an accidental breach of PPE, immediate action is required to minimize tissue damage.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate evaluation by an ophthalmologist[8][9].

  • Skin Contact: Remove all contaminated clothing. Wash the affected dermal area with plenty of soap and water for a minimum of 15 minutes. If irritation or redness persists, seek medical advice[8][9].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration and call emergency services immediately[1][5].

EmergencyResponse Exposure Accidental Exposure Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale EyeWash Flush eyes with water (≥ 15 mins) Eye->EyeWash Shower Remove clothes & wash skin with soap Skin->Shower FreshAir Move to fresh air Provide oxygen if needed Inhale->FreshAir Medical Seek Immediate Medical Attention EyeWash->Medical Shower->Medical FreshAir->Medical

Emergency response protocol and first-aid pathways for accidental chemical exposure.

Waste Management and Disposal Plan

Improper disposal of nitrobenzoic acid derivatives poses severe environmental risks. The compound is water-soluble and highly mobile in aquatic systems, necessitating strict segregation[2][4].

  • Spill Containment: Never sweep dry chemical spills, as this aerosolizes the irritant dust. Instead, take up the material mechanically using a damp absorbent pad or a HEPA-filtered vacuum explicitly rated for hazardous chemical dust[3][7].

  • Solid Waste Segregation: Collect all unused material, contaminated PPE (gloves, masks), and decontamination wipes into a chemically compatible, tightly sealed, and clearly labeled hazardous waste receptacle[4][9].

  • Liquid Waste: Do not discharge aqueous washes into municipal sewer systems. Collect all aqueous waste in dedicated acidic organic waste carboys[2][4].

  • Final Destruction: Transfer all segregated waste to a licensed chemical destruction facility. The mandatory disposal method is controlled incineration equipped with flue gas scrubbing . Thermal decomposition of nitroaromatics emits highly toxic nitrogen oxides (NOx), which must be scrubbed from the exhaust before environmental release[4][6].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.